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Hydrazine hydrate

Cat. No.: B043251
CAS No.: 7803-57-8
M. Wt: 50.061 g/mol
InChI Key: IKDUDTNKRLTJSI-UHFFFAOYSA-N
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Description

Hydrazine hydrate is a fundamental chemical reagent with significant utility in research and industrial synthesis. Its primary value lies in its potent reducing properties and its role as a versatile building block for nitrogen-containing heterocycles. In organic chemistry, it is extensively employed in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. Furthermore, it serves as a key precursor in the synthesis of various pharmaceuticals, agrochemicals (including pesticides and herbicides), and blowing agents for polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4N2.H2O<br>H6N2O B043251 Hydrazine hydrate CAS No. 7803-57-8

Properties

IUPAC Name

hydrazine;hydrate
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InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2
Source PubChem
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InChI Key

IKDUDTNKRLTJSI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O
Source PubChem
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Related CAS

7803-57-8, 302-01-2 (Parent)
Record name Hydrazine hydrate (1:1)
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Record name Hydrazine hydrate
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DSSTOX Substance ID

DTXSID9037240
Record name Hydrazine hydrate (1:1)
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Molecular Weight

50.061 g/mol
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Physical Description

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO]
Record name Hydrazine hydrate
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CAS No.

10217-52-4, 7803-57-8
Record name Hydrazine, hydrate
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Record name Hydrazine hydrate
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Record name Hydrazine, hydrate
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Record name Hydrazine hydrate (1:1)
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Record name HYDRAZINE HYDRATE
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Advanced Synthetic Methodologies for Hydrazine Hydrate Production

Industrial Production Processes and Their Scientific Evolution

The commercial production of hydrazine (B178648) hydrate (B1144303) is dominated by a few key processes, each with its own set of reactants, reaction conditions, and economic considerations. Over the years, significant research has been dedicated to optimizing these methods to enhance yield, reduce energy consumption, and minimize environmental impact.

Raschig Process: Mechanistic and Optimization Studies

The Raschig process, first demonstrated by Friedrich Raschig in 1906, represents the foundational commercial method for hydrazine hydrate synthesis. wikipedia.orggoogle.com The process is fundamentally based on the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951). The core reaction proceeds in two main steps: the formation of monochloramine from ammonia and sodium hypochlorite, followed by the reaction of monochloramine with an excess of ammonia to produce hydrazine. wikipedia.orglookchem.com

Optimization studies have focused on several key parameters to maximize hydrazine yield and minimize side reactions. scirp.orgsdu.dk These include:

High Ammonia to Hypochlorite Ratio: Utilizing a large excess of ammonia shifts the reaction equilibrium towards hydrazine formation. lookchem.com Ratios of up to 30:1 have been shown to be effective. researchgate.net

Temperature and pH Control: The reaction is typically carried out at low temperatures to suppress the decomposition of monochloramine and the subsequent oxidation of hydrazine. sdu.dk The pH of the solution must be carefully controlled, as the reaction is base-catalyzed. scirp.org

Addition of Inhibitors: The presence of certain metal ions, such as copper, can catalyze the decomposition of hydrazine. lookchem.com Therefore, chelating agents are often added to sequester these ions. Early studies also noted the beneficial effect of adding substances like gelatin or glue, which was initially attributed to increased viscosity but is now understood to be related to the inhibition of side reactions. google.com

Despite these optimizations, the Raschig process suffers from relatively low yields and the production of a significant amount of sodium chloride as a byproduct, which presents a disposal challenge. researchgate.net

Urea (B33335) Process: Efficiency Enhancements and By-product Valorization

The Urea process offers an alternative to the direct use of ammonia, employing urea as the nitrogen source. In this method, urea is oxidized by sodium hypochlorite in the presence of sodium hydroxide (B78521) to form hydrazine. gdckulgam.edu.inwikipedia.org The net reaction is: (NH₂)₂CO + NaOCl + 2NaOH → N₂H₄·H₂O + NaCl + Na₂CO₃ gdckulgam.edu.in

This process is considered to have a simplified reaction protocol and utilizes a cost-effective feedstock in urea. mdpi.com However, traditional batch operations have been plagued by low synthesis yields (around 68-70%) and high energy consumption due to the low concentration of hydrazine in the reaction mixture (3-4.5%). google.comtheseus.fi

Recent advancements have focused on improving the efficiency of the Urea process. For instance, the implementation of continuous production with automatic control has been shown to increase the total yield of this compound to 70-74%. google.com This optimization also led to a significant reduction in the consumption of raw materials and steam. google.com Further enhancements through the integration of jet reactor technology and membrane separation, coupled with heat network optimization, have demonstrated substantial energy savings. One study reported a 66.8% reduction in hot utility consumption and a 62.7% reduction in cold utility usage. mdpi.comresearchgate.net

A key challenge in the Urea process is the management of by-products, namely sodium chloride and sodium carbonate. theseus.figoogle.com Research into by-product valorization has explored methods to recycle these materials. One approach involves adding magnesium chloride to the crude hydrazine solution to precipitate sodium carbonate as magnesium carbonate, which can then be separated. google.com The remaining sodium chloride is removed during the desalination step. This not only purifies the this compound but also allows for the recovery of the carbonate by-product. google.com

Ketazine Process (Bayer/Peroxide-Ketazine): Catalysis and Energy Efficiency

The Ketazine process, particularly the peroxide-based variant, is a more modern and environmentally friendly approach to this compound production. wikipedia.org This process avoids the co-production of salt, a major drawback of the Raschig and Urea methods. wikipedia.org The process involves the oxidation of ammonia in the presence of a ketone (typically acetone (B3395972) or methyl ethyl ketone) to form a ketazine, which is then hydrolyzed to yield this compound and regenerate the ketone. cdc.govnih.gov

The Peroxide-Ketazine process, also known as the Pechiney-Ugine-Kuhlmann process, uses hydrogen peroxide as the oxidant. wikipedia.orgwikipedia.org The key steps are:

Oxidation and Condensation: Ammonia reacts with hydrogen peroxide in the presence of a ketone. The ketone first condenses with ammonia to form an imine, which is then oxidized by hydrogen peroxide to an oxaziridine (B8769555). The oxaziridine then reacts with another molecule of ammonia to form a hydrazone, which further condenses with the ketone to form the ketazine. wikipedia.org

Hydrolysis: The resulting ketazine is separated and then hydrolyzed under pressure to produce this compound and regenerate the ketone for recycling. wikipedia.org

Me(Et)C=N-N=C(Et)Me + 2H₂O → 2 Me(Et)C=O + N₂H₄ wikipedia.org

This process offers several advantages, including high yields (around 95%) and lower energy consumption. hangyuanindustrial.com The use of methyl ethyl ketone is particularly advantageous as the resulting ketazine is immiscible in the reaction mixture, allowing for easy separation by decantation. wikipedia.org

Catalysis plays a crucial role in the efficiency of the ketazine formation step. An improved process has been developed using a recyclable solid acetamide (B32628) and ammonium (B1175870) acetate (B1210297) activator. google.comgoogle.comwipo.int This method also allows for catalyst-free hydrolysis of the ketazine, further improving the energy efficiency of the process. google.comgoogle.com

Comparison of Industrial this compound Production Processes
ProcessPrimary ReactantsKey By-productsAdvantagesDisadvantages
Raschig ProcessAmmonia, Sodium HypochloriteSodium ChlorideEstablished technologyLower yields, significant salt by-product. researchgate.net
Urea ProcessUrea, Sodium Hypochlorite, Sodium HydroxideSodium Chloride, Sodium CarbonateCost-effective feedstock (urea). mdpi.comHigh energy consumption in traditional setups, salt by-products. mdpi.comgoogle.com
Ketazine Process (Peroxide)Ammonia, Hydrogen Peroxide, KetoneWaterHigh yields, no salt by-product, environmentally friendlier. wikipedia.orghangyuanindustrial.comHigher chemical loss of some ketones compared to acetone. hangyuanindustrial.com

Indigenous Production Technologies and Process Transfer

The strategic importance of this compound has driven efforts in various countries to develop indigenous production capabilities to reduce reliance on imports. In India, for example, the Council of Scientific & Industrial Research-Indian Institute of Chemical Technology (CSIR-IICT) in collaboration with Gujarat Alkalies and Chemicals Limited (GACL) successfully developed an indigenous technology for this compound production. niscpr.res.in This initiative was spurred by the fact that India was previously 100% reliant on imports for this chemical. niscpr.res.in

The developed process is reported to be energy-efficient, environmentally friendly, and capable of recovering and reusing solvents and key raw materials. niscpr.res.in The technology, which has been scaled up from a bench scale of 100 g/h to 12 kg/h , produces high-purity this compound that meets international standards and generates zero effluent. niscpr.res.in This successful process transfer from laboratory to a larger scale highlights the potential for achieving self-sufficiency in critical chemical manufacturing through focused research and industry-academia collaboration. niscpr.res.in The project resulted in a granted Indian patent for the improved process. niscpr.res.in

Novel Approaches and Sustainable Synthesis Research

The quest for even more sustainable and efficient methods for this compound production continues, with research exploring entirely new synthetic pathways that move away from traditional chemical oxidation.

Electrochemical Synthesis Pathways

Electrochemical synthesis is emerging as a promising alternative for hydrazine production, offering the potential for a greener and more direct route. The ideal, yet challenging, approach would be the direct oxidative coupling of ammonia. However, thermodynamic and kinetic barriers have limited the viability of this direct pathway. nih.govnih.gov

Recent research has focused on indirect electrochemical strategies. One notable approach involves the oxidative homocoupling of an ammonia surrogate, such as benzophenone (B1666685) imine. nih.govosti.govresearchgate.net This multi-step process can be summarized as:

Iminé Formation: Ammonia reacts with benzophenone to form benzophenone imine.

Electrochemical Coupling: The benzophenone imine undergoes oxidative N-N coupling to form benzophenone azine. Several electrochemical methods for this step have been investigated, including:

A proton-coupled electron-transfer process. osti.govresearchgate.net

An iodine-mediated reaction. osti.govresearchgate.net

A copper-catalyzed process. osti.govresearchgate.net

Hydrolysis: The resulting benzophenone azine is hydrolyzed to produce hydrazine and regenerate the benzophenone, which can be recycled. nih.govnih.gov

Studies have shown that the copper and iodine-mediated processes exhibit low overpotentials, making them more thermodynamically efficient. nih.govosti.gov While still in the research phase, these electrochemical pathways represent a significant step towards a more sustainable, closed-loop synthesis of hydrazine, potentially powered by renewable electricity. Further research is also exploring the direct electrosynthesis of urea coupled with this compound oxidation, indicating a dynamic field of investigation for advanced nitrogen-based chemical production. researchgate.net

Bio-based Production Methodologies

The exploration of biological systems for chemical production offers a promising frontier for this compound synthesis, moving away from conventional high-pressure and high-temperature chemical processes. A significant breakthrough in this area involves the use of anaerobic ammonium-oxidizing (anammox) bacteria. wikipedia.org

Anammox bacteria perform a key step in the global nitrogen cycle, converting ammonium and nitrite (B80452) directly into dinitrogen gas. wikipedia.orgnih.gov Crucially, hydrazine is a key metabolic intermediate in this process. wikipedia.orgoup.com The mechanism involves two primary enzymes: hydrazine synthase and hydrazine dehydrogenase. wikipedia.org Hydrazine synthase catalyzes the formation of hydrazine from nitric oxide and ammonium. wikipedia.orgresearchgate.net Subsequently, hydrazine dehydrogenase oxidizes hydrazine to dinitrogen gas. wikipedia.orgresearchgate.net

Research has demonstrated that it is possible to accumulate hydrazine by manipulating the anammox process. By reversibly inhibiting the cytochrome c in anammox biomass using nitric oxide (NO) gas or NO-EDTA, the oxidation of hydrazine to dinitrogen gas is interrupted, leading to its accumulation. rsc.org This approach has shown promising results, with maximum hydrazine production reaching up to 12,000 µg/L with the addition of NO. rsc.org

Another novel approach involves encapsulating the hydrazine-producing enzyme from anammox bacteria into specialized vesicles called stomatocytes. youtube.com This encapsulation protects the enzyme and enhances its activity, potentially leading to a new green technology for converting ammonium from wastewater into hydrazine. youtube.com

The development of a "hydrazine transferase" enzyme that catalyzes the condensation of free hydrazine with a polyketide intermediate in the biosynthesis of the antibiotic albofungin (B1666813) further highlights the potential for biocatalytic routes in constructing molecules with N-N bonds. nih.gov While not a direct production method for this compound itself, it demonstrates the existence and potential for harnessing enzymes for hydrazine-related chemistry.

Research Findings on Bio-based Hydrazine Production:

MethodologyOrganism/Enzyme SystemKey PrincipleReported Hydrazine ConcentrationReference
Inhibited Anammox ProcessAnammox BiomassReversible inhibition of hydrazine oxidation by NO or NO-EDTAUp to 12,000 µg/L rsc.org
Encapsulated Enzyme SystemHydrazine Synthase from Anammox BacteriaEnzyme protection and enhanced activity within stomatocyte vesiclesProposed green technology youtube.com
Enzymatic CondensationHydrazine TransferaseCatalyzes the incorporation of free hydrazine into natural product biosynthesisN/A (demonstrates biocatalytic potential) nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve process efficiency. Key areas of focus include maximizing atom economy, using safer reagents, and reducing waste generation. mdpi.comsemanticscholar.org

A prime example of applying green chemistry is the development of the peroxide (or ketazine) process, which stands in contrast to the traditional Raschig and urea processes. wikipedia.orgwikipedia.org The peroxide process utilizes hydrogen peroxide as the oxidant and typically a ketone, like methyl ethyl ketone, to form a ketazine intermediate, which is then hydrolyzed to this compound. wikipedia.orgwikipedia.org A significant advantage of this method is the avoidance of sodium chloride as a byproduct, which is a major waste stream in the Raschig and urea processes. wikipedia.org This makes the peroxide process inherently greener. wikipedia.org

Atom Economy:

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. semanticscholar.org A comparison of the atom economy of different this compound production methods reveals significant disparities.

In contrast, the peroxide process offers a much-improved atom economy. The net reaction is: 2NH₃ + H₂O₂ → N₂H₄ + 2H₂O wikipedia.org This process, in principle, has a significantly higher atom economy as the only byproduct is water.

Catalysis:

The use of catalysts is another cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and under milder conditions, thus reducing energy consumption and unwanted byproducts. mdpi.com In the context of this compound, catalysts are crucial not only for its synthesis but also for its applications, such as the decomposition for hydrogen production. rsc.orgmdpi.com

For instance, the peroxide process often employs catalysts to facilitate the various reaction steps. wikipedia.org Furthermore, research into the catalytic decomposition of hydrous hydrazine for hydrogen generation is an active area. rsc.orgmdpi.comresearchgate.net Iridium-based catalysts, for example, have been shown to be effective in this process. mdpi.commdpi.comacs.org The development of highly selective catalysts is key to ensuring the complete decomposition of hydrazine to hydrogen and nitrogen, avoiding the formation of ammonia. mdpi.comresearchgate.net

Comparative Analysis of Production Processes based on Green Chemistry Principles:

ProcessKey OxidantMajor Byproduct(s)Atom EconomyKey Green Chemistry AdvantageReference
Raschig ProcessSodium HypochloriteSodium Chloride, Water~29.54%Established industrial process wikipedia.orgvaia.combrainly.com
Urea ProcessSodium HypochloriteSodium Chloride, Sodium Carbonate, WaterLowUtilizes urea as a readily available feedstock wikipedia.org
Peroxide (Ketazine) ProcessHydrogen PeroxideWaterHighAvoids salt byproduct, higher atom economy wikipedia.orgwikipedia.org

The continuous development of advanced synthetic methodologies, particularly those rooted in bio-based systems and green chemistry principles, is paving the way for a more sustainable future for this compound production. These innovative approaches not only address environmental concerns but also offer the potential for more efficient and economically viable manufacturing processes.

Mechanistic Investigations of Hydrazine Hydrate Reactions and Catalysis

Fundamental Reaction Pathways of Hydrazine (B178648) Hydrate (B1144303) as a Reducing Agentorganic-chemistry.orgacs.orgmdpi.com

Hydrazine hydrate's role as a reductant is central to many organic and inorganic syntheses. researchgate.netccspublishing.org.cn It is particularly prominent in catalytic transfer hydrogenation, a method that offers an alternative to using high-pressure hydrogen gas. d-nb.infonih.gov The fundamental process involves the decomposition of hydrazine, often on a catalyst's surface, to generate reactive hydrogen species or diimide (HN=NH), which then effect the reduction of a substrate. d-nb.info A general schematic for the catalytic decomposition of this compound involves its adsorption onto an active catalyst surface, leading to the formation of a diimide intermediate that subsequently decomposes into nitrogen and hydrogen gas. d-nb.info

The Wolff-Kishner reduction is a classic example of hydrazine's reducing power in organic chemistry, converting carbonyl groups of ketones and aldehydes into methylene (B1212753) groups. libretexts.org The reaction proceeds through a hydrazone intermediate, which, under basic conditions and heat, eliminates nitrogen gas to yield the corresponding alkane. libretexts.org

The reduction of substrates by this compound can proceed through various electron transfer pathways. The specific mechanism is often influenced by the substrate, the catalyst, and the reaction conditions.

Proton-Coupled Electron Transfer (PCET) or Hydrogen Atom Transfer (HAT): In some photoreduction processes, such as the reduction of certain nitroarenes, the proposed mechanism involves an initial excitation of the substrate. This is followed by a proton-coupled electron transfer (PCET) or a hydrogen atom transfer (HAT) from the hydrazine derivative to the excited substrate. d-nb.info

Initial Electron Transfer: In other systems, like the reduction of azides on a CdS/rGO photocatalyst, the mechanism is initiated by an electron transfer from the catalyst to the substrate. researchgate.net This is followed by the formation of a nitrene intermediate.

Stepwise Reduction: The reduction of nitro compounds often proceeds through a stepwise pathway involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. d-nb.info

Hydrazone Anion Formation: In the Wolff-Kishner reduction, the mechanism involves the deprotonation of the hydrazone intermediate to form a hydrazone anion. libretexts.org This anion has a resonance structure that facilitates the eventual elimination of dinitrogen gas and formation of a carbanion, which is then protonated. libretexts.org

The electrochemical oxidation of hydrazine has also been studied, revealing Marcusian electron transfer kinetics, which describes the rate of outer-sphere electron transfer. acs.org

The choice of solvent significantly impacts the reactivity of this compound and the outcome of the reduction reaction. Solvents can influence the solubility of reactants, the stability of intermediates, and the activity of the catalyst.

Water is a common solvent for this compound reactions, not only because hydrazine is often supplied as an aqueous solution (this compound) but also because it is a green solvent. d-nb.infonoaa.gov Ethanol (B145695) is also frequently used, often in conjunction with water, as it can improve the solubility of organic substrates. organic-chemistry.orgsciforum.netresearchgate.net For instance, the synthesis of ketazines from acetophenone (B1666503) derivatives and this compound proceeds smoothly in ethanol at room temperature. sciforum.netmdpi.com In the synthesis of hydrazides from esters, ethanol or methanol (B129727) are effective solvents because the starting materials are soluble while the product hydrazide may be insoluble, facilitating its separation. researchgate.net

Kinetic studies have shown that while the reactivities of amines and hydrazines are about 100 times lower in water than in acetonitrile, the relative reactivities of different substituted hydrazines remain nearly the same in both solvents. researchgate.netacs.org This suggests that while the solvent has a strong absolute effect on reaction rates, the relative nucleophilicity is less affected.

Studies on the thermal decomposition of hydrazine in nitrogen and oxygen atmospheres have determined key kinetic parameters. Using thermogravimetric (TG) data, the activation energy (E) and pre-exponential factor (lnA) can be calculated.

Table 1: Kinetic Parameters for Thermal Decomposition of Hydrazine
AtmosphereActivation Energy (E) (kJ mol⁻¹)ln(A)Onset Temperature (T_b) (°C)
Nitrogen47.3 ± 3.114.2 ± 0.969
Oxygen64.9 ± 8.620.7 ± 3.175
Data sourced from a study on the thermal decomposition of hydrazine using the Capela–Ribeiro nonlinear isoconversional method. researchgate.net

These studies indicate that the decomposition mechanism is complex and cannot be assigned to a single kinetic model, suggesting high heterogeneity in the reaction. researchgate.net Further research using computational methods like quantum mechanical (QM) calculations and reactive molecular dynamics (MD) simulations helps in predicting reaction transition states, intermediates, and thermodynamic parameters, providing a deeper understanding of the reaction pathways at a molecular level. mdpi.com

Catalytic Applications of this compound in Organic and Inorganic Transformations

Catalysis is paramount in harnessing the reducing power of this compound, enabling selective and efficient transformations under mild conditions. researchgate.net Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages.

Homogeneous catalysts, which are soluble in the reaction medium, are used in various this compound-mediated reductions. For example, a vitamin B2 derivative can act as a highly efficient and robust organocatalyst for the hydrogenation of olefins using hydrazine. organic-chemistry.org This environmentally benign process produces only water and nitrogen gas as byproducts. organic-chemistry.org Transition metal complexes are also used. For instance, Ru-catalyzed reactions have been developed for the deoxygenation of aliphatic primary alcohols, showing good functional group tolerance under practical conditions. organic-chemistry.org The synthesis of pyridazines, an important class of heterocyclic compounds, often involves the condensation of 1,4-dicarbonyl compounds with this compound, a reaction that can be catalyzed by soluble species. mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely favored due to their ease of separation and recyclability, aligning with the principles of green chemistry. nih.govmdpi.com this compound is a key reductant in these systems, particularly for the synthesis of metal nanoparticles and the reduction of functional groups. ccspublishing.org.cnsciforum.net

Palladium on carbon (Pd/C) is a classic and highly effective heterogeneous catalyst for the selective reduction of halogenated nitroarenes to the corresponding anilines using this compound. organic-chemistry.orgnih.gov This method is valued for its high chemoselectivity, allowing the nitro group to be reduced without affecting labile halogen substituents. nih.gov The Pd/C catalyst can often be recycled multiple times with minimal loss of activity. nih.gov

Other metal-based heterogeneous catalysts are also prominent. Nickel-based catalysts have been used to synthesize ketazines from ketones and this compound efficiently at room temperature. sciforum.netmdpi.com Supported platinum catalysts, such as Pt on anatase titania (Pt/TiO₂-A), are effective for the direct conversion of alcohols and aldehydes to amines using this compound as the sole nitrogen and hydrogen source. acs.org The mechanism on these multifunctional catalysts involves a sequence of alcohol dehydrogenation, condensation with hydrazine, and subsequent reduction steps. acs.org Gold nanoparticles supported on materials like TiO₂ have also been shown to catalyze the chemoselective reduction of nitro compounds. researchgate.net

Table 2: Examples of Heterogeneous Catalysis with this compound
CatalystSubstrateProductKey FeaturesReference
Pd/CHalogenated NitroarenesHalogenated AnilinesHigh chemoselectivity; recyclable catalyst. organic-chemistry.orgnih.gov
Ni-based catalystAcetophenone derivativesKetazinesRoom temperature reaction; short reaction times. sciforum.netmdpi.com
Pt/TiO₂-AAlcohols/AldehydesAminesHydrazine as N and H source; no additives needed. acs.org
Au/TiO₂Nitro compoundsAminesChemoselective reduction at ambient conditions. researchgate.net
A summary of various heterogeneous catalytic systems using this compound as a reductant.

Computational studies, such as those on Co₃Mo₃N surfaces, are also employed to elucidate the mechanisms of heterogeneous catalysis, providing insights into reaction barriers and the role of surface vacancies in activating reactants like N₂ and H₂ for hydrazine synthesis itself. nih.govresearchgate.net

Heterogeneous Catalysis Utilizing this compound as a Reductant

Noble Metal Catalysis (e.g., Pd, Pt, Ru, Rh, Ir)

Noble metals are highly effective catalysts for a variety of chemical transformations involving this compound, primarily due to their ability to facilitate transfer hydrogenation and decomposition reactions. These metals, whether in nanoparticulate form or as complexes, offer distinct mechanistic pathways and selectivities.

Palladium (Pd): Palladium, particularly palladium on carbon (Pd/C), is a versatile catalyst for reactions involving this compound. It is extensively used for the selective reduction of functional groups. mdpi.combeilstein-journals.org For instance, halogenated nitroarenes can be selectively reduced to the corresponding anilines using this compound with Pd/C as the catalyst. mdpi.combeilstein-journals.org The chemoselectivity of these reductions can be controlled by adjusting reaction conditions; milder conditions favor the reduction of the nitro group while preserving the halogen, whereas more elevated temperatures can lead to the reduction of both functionalities. mdpi.comresearchgate.net Mechanistic studies suggest that the reaction proceeds via catalytic transfer hydrogenation, where this compound serves as an in situ source of hydrogen. mdpi.combeilstein-journals.org

Palladium catalysts are also pivotal in C-N coupling reactions to form aryl hydrazines from aryl halides and this compound. nih.govresearchgate.net Detailed mechanistic investigations have revealed that these reactions can proceed with very low catalyst loadings. nih.govresearchgate.net The catalytic cycle can involve arylpalladium(II) hydroxide (B78521) and chloride resting states, which react with hydrazine to form the aryl hydrazine product. researchgate.net The selectivity for monoaryl hydrazine over diaryl hydrazine is a key feature of these reactions. nih.gov The decomposition of hydrazine on palladium catalysts has been described to follow a reaction stoichiometry of 2N₂H₄ → N₂ + H₂ + 2NH₃, with the kinetics suggesting a dissociative chemisorption of hydrazine into •NH₂ radicals as the initial slow step. organic-chemistry.org

Ruthenium (Ru): Ruthenium-based catalysts exhibit unique reactivity with this compound. Ruthenium pincer complexes have been reported to catalyze the direct synthesis of ketazines from secondary alcohols and this compound, proceeding through an O-H bond activation mechanism. acs.org In other systems, ruthenium complexes can react with hydrazine in various ways depending on the solution's pH; for example, in neutral solutions, hydrazine monohydrochloride can oxidize hexaammineruthenium(II) to hexaammineruthenium(III). chemistryviews.org Ruthenium complexes have also been employed in the N-alkylation of hydrazides. dtic.mil Furthermore, chiral diphosphine ruthenium catalysts are effective for the highly selective hydrogenation of prochiral hydrazones to yield enantioenriched hydrazine products. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts are known to facilitate the decomposition of liquid hydrazine, following the stoichiometry 2N₂H₄ → N₂ + H₂ + 2NH₃. nih.govnih.gov Kinetic studies indicate a change from half-order to zero-order kinetics with increasing hydrazine concentration, which has been explained by the dissociative adsorption of hydrazine molecules as •NH₂ radicals. nih.govnih.gov A proposed mechanism involves a Langmuir-Rideal type reaction between adsorbed radicals and a liquid-phase hydrazine molecule. nih.gov Tracer studies using ¹⁵N have shown that the nitrogen molecule produced during decomposition on a rhodium catalyst is formed from the two nitrogen atoms of a single hydrazine molecule without N-N bond fission. nih.gov

Iridium (Ir): Iridium is a highly active catalyst for hydrazine decomposition, a property utilized in monopropellant rocket engines. acs.org Supported on high-surface-area alumina, iridium catalysts cause hydrazine to decompose into ammonia (B1221849), nitrogen gas, and hydrogen gas. acs.org Iridium catalysts supported on ceria (Ir/CeO₂) have been investigated for hydrogen production from this compound decomposition for fuel cell applications. researchgate.netresearchgate.net The reaction conditions, such as temperature and base concentration, significantly affect the activity and selectivity. researchgate.netresearchgate.net Iridium single-atom catalysts have also been reported as robust bifunctional electrocatalysts for both the hydrogen evolution reaction and the hydrazine oxidation reaction in acidic media. orgsyn.org

Table 1: Overview of Noble Metal Catalysis with this compound

Noble Metal Catalyst Example Typical Reaction Key Mechanistic Insight Products
Palladium (Pd) Pd/C Selective reduction of nitroarenes Catalytic transfer hydrogenation. mdpi.combeilstein-journals.org Halogenated anilines mdpi.combeilstein-journals.org
Pd complexes C-N coupling of aryl halides Rate-limiting deprotonation of bound hydrazine. researchgate.net Aryl hydrazines nih.govresearchgate.net
Platinum (Pt) Pt/SiO₂ Decomposition in acidic media Complex process involving auto-decomposition and oxidation. nih.govacs.org N₂, N₂O, NH₄⁺ acs.org
Pt nanoparticles Hydrazine decomposition Dissociative chemisorption of N₂H₄. organic-chemistry.org N₂, H₂, NH₃ organic-chemistry.org
Ruthenium (Ru) Ru pincer complex Synthesis of ketazines O-H bond activation of secondary alcohols. acs.org Ketazines, H₂, H₂O acs.org
Chiral Ru-diphosphine Asymmetric hydrogenation of hydrazones Highly selective hydrogenation. organic-chemistry.org Enantioenriched hydrazines organic-chemistry.org
Rhodium (Rh) Supported Rh Liquid hydrazine decomposition Dissociative adsorption as •NH₂ radicals. nih.govnih.gov N₂, H₂, NH₃ nih.govnih.gov
Iridium (Ir) Ir/Al₂O₃ Monopropellant decomposition Decomposition into NH₃, N₂, and H₂. acs.org NH₃, N₂, H₂ acs.org
Ir/CeO₂ H₂ production Base-assisted decomposition. researchgate.netresearchgate.net H₂, N₂ researchgate.netresearchgate.net
Ir single atoms Electrocatalytic oxidation Bifunctional catalyst for HER and HzOR. orgsyn.org N₂, H₂ orgsyn.org
Non-Noble Metal Catalysis (e.g., Ni, Cu, Fe)

The development of catalysts based on abundant and less expensive non-noble metals like nickel, copper, and iron is crucial for sustainable chemistry. These metals have shown significant catalytic activity in various reactions involving this compound.

Nickel (Ni): Nickel-based catalysts are effective for the decomposition of this compound to produce hydrogen. beilstein-journals.org For instance, a nickel-alumina catalyst prepared from hydrotalcite as a precursor demonstrated high metal dispersity and strong alkalinity, enabling the complete decomposition of this compound at room temperature with high hydrogen selectivity. beilstein-journals.org Nickel nanoparticles have also been studied for the reduction of nitroarenes using this compound, where the reaction is often rapid and leads to high yields of the corresponding anilines. x-mol.com In organic synthesis, nickel catalysts mediate the stereoselective alkenylation of ketones with hydrazine, providing a method to form alkene derivatives. nih.gov This reaction proceeds by inhibiting competing pathways like the Wolff-Kishner reduction. nih.gov Furthermore, nickel-catalyzed N-N cross-coupling reactions have been developed for the synthesis of hydrazides from O-benzoylated hydroxamates and amines. acs.org

Copper (Cu): Copper catalysts are employed in N-arylation reactions, such as the coupling of hydrazides with aryl iodides to form N-aryl hydrazides. researchgate.net The regioselectivity of this reaction can be influenced by the substitution pattern of the aryl iodide. researchgate.net Copper has also been used in multi-component reactions for the synthesis of N',N'-diaryl acylhydrazines from aldehydes and aryl hydrazines under aerobic conditions. organic-chemistry.org Mechanistic studies suggest the involvement of an acyl diazene (B1210634) intermediate and an aryl radical. organic-chemistry.org In materials science, this compound is used as a reducing agent in the presence of copper compounds, for example, in the structural transformation of copper hydroxide nanoparticles into copper(I) oxide (Cu₂O) structures.

Iron (Fe): Iron-based catalysts are particularly noted for their use in the reduction of nitroaromatics with this compound. x-mol.com Colloid iron particles have demonstrated high catalytic activity in these reductions. x-mol.com The kinetics and mechanism of the oxidation of hydrazine by iron(III) in acidic media have been studied, indicating a 1:1 stoichiometry where Fe(II) retards the reaction rate. nih.gov More recently, iron catalysis has been explored for nitrogen fixation, where an iron catalyst, in conjunction with specific samarium(II) reagents, can selectively reduce N₂ to hydrazine, showcasing a shift in selectivity from the more common ammonia product.

Table 2: Examples of Non-Noble Metal Catalysis in this compound Reactions

Metal Catalyst System Reaction Type Substrate(s) Product(s)
Nickel (Ni) Nickel-alumina Hydrazine decomposition This compound H₂, N₂ beilstein-journals.org
NiCl₂/IPr·HCl Stereoselective alkenylation Ketones, Hydrazine (E)-Alkenes nih.gov
Ni(II) half-sandwich N-N cross-coupling O-Benzoylated hydroxamates, Amines Hydrazides acs.org
Nickel nanoparticles Reduction of nitroarenes Nitroarenes, this compound Anilines x-mol.com
Copper (Cu) Copper catalyst/Cs₂CO₃ N-arylation Hydrazides, Aryl iodides N-Aryl hydrazides researchgate.net
Copper catalyst (aerobic) Multi-component reaction Aldehydes, Aryl hydrazines N',N'-Diaryl acylhydrazines organic-chemistry.org
Iron (Fe) Colloid iron particles Reduction of nitroarenes Nitroarenes, this compound Anilines x-mol.com
Fe(III) in acidic media Oxidation of hydrazine Iron(III), Hydrazine Iron(II), N₂ nih.gov
Tris(phosphino)borane iron Nitrogen fixation N₂, Sm(II) reagent Hydrazine
Carbon-Based and Hybrid Catalytic Systems

Carbon materials, owing to their large surface area, tunable surface chemistry, and stability, are excellent supports for catalysts and can even act as metal-free catalysts in certain reactions with this compound.

Carbon as a Metal-Free Catalyst: Mesoporous carbons have been shown to exhibit high catalytic activity for the reduction of nitroaromatics using this compound as the reducing agent. acs.org The catalytic performance is attributed to their high surface area, pore volume, and the presence of surface oxygen-containing functional groups. acs.org Similarly, activated carbons, especially after oxidative treatment with nitric acid, can serve as metal-free catalysts for the chemoselective hydrogenation of C=C double bonds using hydrazine, showing selectivity over nitro group reduction. acs.org

Graphene-Based Systems: Graphene and its derivatives, like graphene oxide (GO), are widely used in catalysis involving this compound. This compound is a common and effective reducing agent for converting GO to reduced graphene oxide (rGO). organic-chemistry.orgresearchgate.net The resulting rGO can then serve as a support for metal nanoparticles. For example, graphene-supported nickel-platinum (NiPt) bimetallic nanoparticles have demonstrated high activity and 100% hydrogen selectivity for hydrogen generation from this compound at room temperature. nih.gov The synergistic effect between the graphene support and the metallic nanoparticles enhances catalytic performance. nih.gov

Carbon Nanotube (CNT) Systems: Carbon nanotubes are another important class of carbon-based supports. Their high surface area and chemical stability make them suitable for dispersing active catalytic materials. CNTs can be functionalized, for instance through acid treatment, to create anchoring sites for catalytic nanoparticles. Cobalt nanoparticles encapsulated in nitrogen-doped carbon nanotubes (Co@NCNTs) have been developed as efficient and robust catalysts for the electro-oxidation of hydrazine, a key reaction in hydrazine fuel cells. mdpi.com The synergistic effect between the cobalt nanoparticles and the N-doped CNTs significantly enhances the catalytic activity. mdpi.com

Hybrid Catalytic Systems: Hybrid systems often involve dispersing metal catalysts onto carbon supports to combine the properties of both materials. Ni-Fe alloy nanoparticles plated on carbon materials like multi-walled carbon nanotubes (MWCNTs) and graphene have been prepared as highly active, noble-metal-free electrocatalysts for hydrazine fuel cells. These hybrid catalysts benefit from the high surface area of the carbon support and the catalytic activity of the bimetallic nanoparticles.

Asymmetric Catalysis with this compound

The use of highly reactive this compound in asymmetric synthesis presents significant challenges, primarily due to the rapid and often uncontrolled background reactions. However, recent advancements in organocatalysis have enabled the stereoselective introduction of hydrazine into organic molecules.

Bifunctional Organocatalysts (e.g., Squaramides)

Bifunctional organocatalysts, which possess both a hydrogen-bond donor and a Lewis basic site, have emerged as powerful tools for controlling reactivity and stereoselectivity. Squaramides, particularly those derived from cinchona alkaloids, are exemplary in this regard.

A key breakthrough has been the development of a catalytic asymmetric protocol for the addition of free this compound to symmetrical dienones. nih.govacs.orgacs.org This transformation, which was previously considered infeasible due to the rapid racemic background reaction, is enabled by a cinchona-alkaloid-derived squaramide catalyst. acs.orgacs.org The hydrogen-bonding capability of the squaramide moiety is crucial for activating the substrate and controlling the stereochemical outcome. acs.org The proposed mechanism involves the squaramide part of the catalyst interacting with one of the enone functionalities through hydrogen bonding, while the tertiary amine of the catalyst interacts with the hydrazone intermediate formed in situ. acs.org This dual activation facilitates a stereoselective 6π-electrocyclization followed by an aza-Michael addition cascade, leading to the formation of optically pure fused pyrazoline derivatives with excellent enantioselectivities (up to 99% ee) and moderate to good diastereoselectivities. acs.org This strategy demonstrates the potential of bifunctional organocatalysis to control the reactivity of highly nucleophilic reagents like this compound in complex cascade reactions. acs.orgnih.gov

Stereoselective Transformations Induced by this compound

Beyond the use of chiral catalysts, this compound itself can participate in reactions that lead to stereoselective outcomes, often mediated by a metal catalyst.

One notable example is the nickel-catalyzed stereoselective alkenylation of ketones. nih.govacs.org In this transformation, this compound acts as both a mediator for the in situ formation of a hydrazone and as a reductant. nih.gov The reaction proceeds with high stereoselectivity, predominantly forming (E)-alkenes from a variety of aryl and alkyl ketones. acs.org The mechanism is distinct from the classical Wolff-Kishner reduction and involves the successful inhibition of competing side reactions. nih.gov This method provides a sustainable protocol for accessing alkene derivatives with good functional group tolerance and high stereoselectivity. acs.org

In other contexts, this compound is used to transform chiral adducts while preserving their enantiomeric purity. For example, enantioenriched products from squaramide-catalyzed Mannich reactions can be condensed with this compound to furnish pyrazole (B372694) derivatives without any loss of enantiomeric excess. mdpi.com This highlights the utility of this compound in post-synthetic modifications of chiral molecules.

Table 3: Asymmetric and Stereoselective Reactions Involving this compound

Reaction Type Catalyst/Mediator Substrate(s) Key Feature Product(s) Enantio/Diastereo-selectivity
Asymmetric Hydrazine Addition Cinchona-alkaloid-derived squaramide Symmetrical dienones, this compound Bifunctional catalysis overcomes background reaction. acs.orgacs.org Fused pyrazolines up to 99% ee, up to 9.2:1 dr acs.org
Stereoselective Alkenylation Nickel catalyst / this compound Ketones, this compound Direct alkenylation with high stereocontrol. nih.govacs.org (E)-Alkenes E/Z > 90/10 acs.org
Cyclocondensation This compound Chiral β-amino carbonyl compounds Preservation of enantiomeric purity. mdpi.com Chiral pyrazoles No erosion of enantiomeric ratio mdpi.com

Advanced Applications of Hydrazine Hydrate in Chemical Synthesis

Hydrazine (B178648) Hydrate (B1144303) in Organic Compound Derivatization

Hydrazine hydrate's unique chemical properties make it an invaluable reagent for creating a variety of organic derivatives. It serves as a potent reducing agent and a nucleophile, enabling the synthesis of diverse functional groups and heterocyclic systems.

One of the most well-known applications of this compound is in the reduction of carbonyl compounds to their corresponding methylene (B1212753) groups via the Wolff-Kishner reduction. scribd.comlibretexts.orgorganic-chemistry.org This reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. scribd.comlibretexts.org The reaction proceeds through the in-situ formation of a hydrazone intermediate, which, under strongly basic conditions and heat, decomposes to yield the alkane and nitrogen gas. libretexts.orgorganic-chemistry.org A significant modification by Huang-Minlon involves using a high-boiling solvent like ethylene (B1197577) glycol and distilling off water and excess hydrazine, which shortens reaction times and improves yields. scribd.comthieme-connect.com

This compound is also a key reagent for the reduction of carbon-carbon double and triple bonds. researchgate.netresearchgate.net This is often achieved through the in-situ generation of diimide (N₂H₂), a highly reactive species that readily reduces alkenes and alkynes. researchgate.netlibretexts.org Diimide reduction is advantageous as it typically results in the syn-addition of hydrogen and can be performed under metal-free conditions, for instance, by oxidizing this compound with agents like oxygen or hydrogen peroxide. researchgate.netwikipedia.org This method shows good chemoselectivity, often reducing less substituted double bonds preferentially. thieme-connect.com Research has demonstrated efficient catalyst-free hydrogenation of various alkenes and alkynes using this compound in the presence of oxygen. researchgate.netacs.org

Furthermore, this compound is widely employed as a hydrogen donor in the catalytic transfer hydrogenation of nitro compounds to form primary amines. rsc.org This transformation is crucial in organic synthesis, particularly for producing aromatic amines. The reaction can be carried out using various catalysts, including palladium on carbon (Pd/C), Raney Nickel, and iron(III) compounds. thieme-connect.comrsc.org This method is valued for its selectivity, as it can reduce a nitro group without affecting other reducible functional groups present in the molecule. thieme-connect.com

Table 1: Reduction Reactions Using this compound

Functional GroupReaction Name/TypeProductKey Features
Carbonyl (Aldehyde/Ketone)Wolff-Kishner ReductionMethylene (Alkane)Basic conditions, suitable for acid-sensitive molecules. scribd.comlibretexts.org
Alkene (C=C)Diimide ReductionAlkane (C-C)Often involves syn-addition of hydrogen; can be metal-free. researchgate.netthieme-connect.com
Alkyne (C≡C)Diimide ReductionAlkene/AlkaneCan be controlled to yield cis-alkenes. wikipedia.org
Nitro (NO₂)Catalytic Transfer HydrogenationAmine (NH₂)High chemoselectivity; various catalysts can be used. thieme-connect.comrsc.org

As a bifunctional nucleophile, this compound is a fundamental building block for synthesizing a vast range of nitrogen-containing heterocyclic compounds. acs.org These structures are core components of many biologically active molecules.

Pyrazolines are five-membered heterocycles commonly synthesized through the cyclization reaction of α,β-unsaturated ketones (chalcones) with this compound. researchgate.netrsc.org The reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration. rsc.org This method is highly efficient and allows for the synthesis of a wide variety of substituted pyrazoline derivatives, which are investigated for their pharmacological properties. wikipedia.orgthieme-connect.com

Tetrazoles , five-membered rings with four nitrogen atoms, can also be synthesized using hydrazine derivatives. One synthetic route involves the cyclization of carboxamide hydrazides with sodium nitrite (B80452). d-nb.info For example, 2-(1-hydrogen-4-tetrazole)-4'-methylbiphenyl, a key intermediate for angiotensin II receptor antagonists, is synthesized via a multi-step process where this compound is used to form a hydrazide intermediate that is subsequently cyclized. d-nb.info Research has also focused on synthesizing tetrazoles with hydrazine moieties attached via an alkyl spacer to create high-nitrogen energetic materials. nih.gov

Indazoles , bicyclic aromatic compounds containing a pyrazole (B372694) ring fused to a benzene (B151609) ring, are important scaffolds in medicinal chemistry. A common synthetic route involves the reaction of o-halobenzaldehydes or o-haloketones with this compound. nih.gov For instance, reacting 2-fluorobenzaldehydes with this compound leads to the formation of the indazole ring system. Another approach involves the rearrangement of certain nitro-substituted isatins upon reaction with this compound. nih.gov

The versatility of this compound in heterocyclic synthesis is further highlighted by its use in transition metal-catalyzed C-H activation and annulation reactions to construct various nitrogen-containing rings.

This compound readily reacts with carbonyl compounds like aldehydes and ketones to form hydrazones (R₁R₂C=NNH₂). organic-chemistry.org This condensation reaction is a fundamental transformation in organic chemistry. acs.org Hydrazones are stable compounds and serve as crucial intermediates in many reactions, most notably the Wolff-Kishner reduction. organic-chemistry.orgacs.org They are also important in their own right, with applications in the synthesis of other heterocyclic systems and as bioactive molecules.

Hydrazides (R-C(=O)NHNH₂) are typically synthesized through the hydrazinolysis of esters, where an ester is treated with this compound. rsc.org This is the most widely used method for their preparation. rsc.org Hydrazides are stable, often crystalline, compounds and are key precursors in the synthesis of numerous pharmaceuticals and other heterocycles, such as 1,3,4-oxadiazoles and triazoles. Compounds containing the hydrazide motif are significant in various fields, including pharmaceuticals and agrochemicals.

Table 2: Hydrazine-Derived Functional Groups

DerivativeGeneral StructureFormation ReactionStarting Material
HydrazoneR₁R₂C=NNH₂CondensationAldehyde or Ketone
HydrazideR-C(=O)NHNH₂HydrazinolysisEster or Acyl Halide

This compound in Pharmaceutical and Agrochemical Synthesis

The role of this compound extends into the industrial synthesis of complex molecules that are vital for human health and agriculture. It serves as an essential intermediate for a multitude of active ingredients.

This compound is a precursor for numerous pharmaceuticals. libretexts.orgacs.org Its ability to form heterocyclic rings like pyrazoles and pyridazines is central to many of these applications. acs.org Many commercial drugs contain a hydrazine-derived scaffold.

Examples of APIs synthesized using hydrazine or its derivatives include:

Antitubercular Drugs: this compound is a key raw material in the production of drugs used to treat tuberculosis, such as isoniazid.

Antifungal Agents: Fluconazole, a widely used antifungal medication, is synthesized using hydrazine. acs.org

Anticancer and Antiviral Agents: It is used as a precursor for various pharmaceutical intermediates that are then used to produce anticancer and antiviral drugs. libretexts.org

Other APIs: A wide range of other drugs, including cefazolin (B47455) (antibiotic), rizatriptan (B1679398) (antimigraine), and anastrozole (B1683761) (anticancer), incorporate hydrazine-derived structures. acs.org

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the antiviral drug lenacapavir, involves a cyclization reaction with this compound. This highlights its role in the production of cutting-edge pharmaceuticals.

In the agrochemical sector, this compound is a crucial intermediate for synthesizing products that protect crops and enhance yields. libretexts.org Many effective pesticides and herbicides are derived from hydrazine's versatile chemistry.

Key applications in agrochemicals include:

Herbicides: Hydrazine derivatives are used to manufacture herbicides like metazachlor, metamitron, and metribuzin. acs.org The triazole ring, often synthesized using hydrazine derivatives, is a common feature in many fungicides and weedkillers. researchgate.net

Fungicides: Many fungicides, such as paclobutrazol, diclobutrazole, and propiconazole, are synthesized from hydrazine precursors. acs.org

Plant Growth Regulators: Maleic hydrazide, a derivative of hydrazine, is widely used to regulate plant growth, for instance, by inhibiting sucker growth in tobacco plants and controlling growth in potatoes and grasses.

Insecticides: Hydrazine compounds can be effective as active ingredients in insecticides. acs.org

The broad utility of this compound in these sectors underscores its importance as a foundational chemical for developing specialized, high-value products. researchgate.netlibretexts.org

This compound in Polymer Science and Technology

This compound (N₂H₄·H₂O) is a versatile chemical compound with significant applications in the field of polymer science and technology. Its utility ranges from the synthesis of essential additives for polymers to direct participation in polymerization reactions and the chemical modification of existing polymer chains. These applications leverage the high reactivity of the hydrazine molecule, particularly its nucleophilic nature and its ability to act as a reducing agent or a precursor to gas-forming agents.

Synthesis of Polymer Foaming Agents (e.g., Azodicarbonamide)

One of the most substantial applications of this compound in the polymer industry is as a key raw material in the synthesis of chemical foaming agents, also known as blowing agents. jebchemicals.comwikipedia.org These agents are incorporated into a polymer matrix and, upon decomposition, release gas that expands the polymer into a cellular, foam-like structure. jebchemicals.comijnc.ir Azodicarbonamide (B1663908) (ADC) is one of the most widely used chemical blowing agents for producing polymeric foams, and its synthesis is a major consumer of this compound. wikipedia.orgijnc.irijnc.iratamanchemicals.com

The synthesis of azodicarbonamide from this compound is typically a multi-step process. ijnc.ir The first key step involves the reaction of this compound with urea (B33335) to produce hydrazodicarbonamide, also known as biurea (B89910). ijnc.irijnc.irceon.rs This condensation reaction can be carried out under acidic or alkaline conditions, with reaction parameters such as temperature and pH being crucial for maximizing the yield of the intermediate product, hydrazodicarbonamide. ijnc.irceon.rsgoogle.com For instance, research has shown that hydrazodicarbonamide formation is favored at temperatures between 85°C and 95°C and a pH range of 2 to 6. ijnc.irceon.rs

Table 1: Reaction Parameters for Hydrazodicarbonamide (HDCA) Synthesis

Parameter Condition Outcome Reference
Temperature 85°C - 95°C Favorable for HDCA formation ceon.rs
pH 2 - 6 Favorable for HDCA formation ceon.rs
Reactants This compound and urea Forms biurea (hydrazodicarbonamide) ijnc.irgoogle.com

| Method | Acid or alkali condensation | Produces biurea | ijnc.irgoogle.com |

Once hydrazodicarbonamide is synthesized and isolated, it undergoes an oxidation reaction to yield the final product, azodicarbonamide. ijnc.irgoogle.com Various oxidizing agents can be employed for this step, including chlorine, chlorates, and, more recently, hydrogen peroxide, which is considered a "green" oxidant as its primary byproduct is water. ijnc.irgoogle.comgoogle.comorgchemres.org The use of hydrogen peroxide in the presence of a catalyst, such as potassium bromide, can lead to high yields of azodicarbonamide, often exceeding 95%. ijnc.ir

Hydrazodicarbonamide (Biurea) Synthesis: this compound + Urea → Hydrazodicarbonamide ijnc.ir

Oxidation: Hydrazodicarbonamide + Oxidizing Agent (e.g., H₂O₂) → Azodicarbonamide ijnc.irorgchemres.org

The resulting azodicarbonamide is a yellow powder that decomposes at elevated temperatures to release a significant volume of gas, primarily nitrogen, along with carbon monoxide, carbon dioxide, and ammonia (B1221849), which creates the foam structure in polymers like polyethylene (B3416737) (PE), polyvinyl chloride (PVC), and ethylene-vinyl acetate (B1210297) (EVA). ijnc.irarkema.com

Role in Polymerization Processes

This compound plays a direct and multifaceted role in the creation of polymers. Its functions include acting as a polymerization initiator, a chain extender, and a precursor to other catalysts.

As a polymerization initiator , this compound can trigger the polymerization of vinyl monomers. arkema.com For example, it has been shown to initiate the aqueous polymerization of methyl methacrylate. researchgate.net In this process, which occurs in an alkaline medium and in the presence of oxygen, this compound participates in a redox system that generates N₂H₃ radicals. These radicals are capable of initiating the polymerization chain reaction. researchgate.net Derivatives of this compound are also used to produce azoic initiators, such as azobisisobutyronitrile (AIBN), which are widely used as free-radical initiators in the synthesis of various polymers, including carbon fibers and poly(methyl methacrylate) (PMMA). wikipedia.orgarkema.com

Furthermore, hydrazine is a precursor to polymerization catalysts, expanding its indirect role in polymer synthesis. atamanchemicals.comvinyl.hu

Modification of Polymer Structures and Properties

Beyond its role in creating polymers, this compound is a key reagent for the post-synthesis modification of polymer structures, enabling the tailoring of their properties for specific applications. Its primary roles in this context are as a cross-linking agent and as a functionalizing agent for polymer grafting.

As a cross-linking agent , this compound can create covalent bonds between polymer chains, forming a three-dimensional network structure. This process generally improves the thermal stability and mechanical properties of the material. ram-nath.com For example, it is used as a cross-linking agent for epoxy resins, where it reacts with the epoxide groups to form a rigid, cross-linked polymer. ram-nath.com Similarly, it can induce cross-linking in polyacrylonitrile (B21495) (PAN) films, a process that is important in the production of carbon fibers. researchgate.net The cross-linking reaction can be influenced by the reaction medium; using aqueous solutions of dimethylformamide (DMF) has been found to be effective for achieving a high degree of cross-linking in PAN films. researchgate.net Reversible, or dynamic, cross-linking has also been explored using the reaction between dihydrazides and polymers containing ketone functionalities to form acylhydrazone bonds, which can be cleaved under acidic conditions, allowing for polymer recycling. acs.org

Polymer grafting is another modification technique where this compound is employed. Grafting involves attaching new polymer chains or functional groups onto an existing polymer backbone. nih.govmdpi.com this compound is used to introduce highly reactive hydrazide functional groups onto a polymer. For instance, poly(glycidyl methacrylate) (GMA) brushes can be grafted onto a surface and subsequently reacted with this compound. This reaction opens the epoxy rings of the GMA units and introduces a high density of hydrazine groups. nih.gov This technique has been used to create functionalized magnetic nanoparticles for specific applications like the enrichment of glycopeptides. nih.gov The introduction of hydrazide groups can significantly alter the polymer's properties, such as its solubility, reactivity for further conjugation, and biocompatibility. nih.govnih.gov

Table 2: Applications of this compound in Polymer Modification

Modification Type Polymer Example Role of this compound Resulting Property Change Reference
Cross-linking Epoxy Resins Reacts with epoxide groups Improved thermal and mechanical properties ram-nath.com
Cross-linking Polyacrylonitrile (PAN) Forms cross-links between polymer chains Increased thermal stability researchgate.net
Grafting Poly(glycidyl methacrylate) Ring-opening of epoxy groups Introduces high-density hydrazide functionality nih.gov

| Chain Extension | Polyurethanes | Reacts with isocyanates | Increased molecular weight and improved mechanical properties | ram-nath.com |

Hydrazine Hydrate in Materials Science and Engineering

Synthesis of Advanced Functional Materials

Preparation of Metal Nanoparticles and Nanomaterials

Hydrazine (B178648) hydrate (B1144303) is extensively used as a reducing agent in the liquid-phase synthesis of metal nanoparticles and nanomaterials. ccspublishing.org.cnciac.jl.cn Its primary function is to reduce metal salts to their metallic, zero-valent state, leading to the nucleation and growth of nanoparticles. nih.govacs.org This chemical reduction method is considered simple, cost-effective, and efficient for producing monodisperse and small-sized nanoparticles. epj-conferences.org The process allows for the synthesis of various metallic and bimetallic nanoparticles, including gold (Au), silver (Ag), copper (Cu), and iron (Fe). epj-conferences.orgnih.govresearchgate.net

Research has demonstrated the synthesis of gold and silver nanoparticles by reducing their respective metal salt-laden protein templates with hydrazine. nih.gov This method resulted in well-ordered and separated gold nanoparticles with an average diameter of 6 ± 1 nm and silver nanoparticles with an average diameter of 4 ± 1 nm. nih.gov Similarly, magnetic magnetite (Fe₃O₄) and bimetallic silver-iron (AgFe) nanoparticles with spherical shapes and sizes ranging from 15-30 nm have been successfully synthesized by reducing their corresponding salts at room temperature with hydrazine hydrate. epj-conferences.org In the synthesis of copper nanoparticles, this compound is used to reduce copper nitrate (B79036) in the presence of stabilizers like cetyltrimethyl ammonium (B1175870) bromide (CTAB) to yield pure, crystalline nanoparticles at room temperature. researchgate.net The concentration of this compound can be adjusted to control the reaction kinetics and prevent particle coagulation, thereby tuning the final particle size. acs.org

NanoparticlePrecursor(s)Reducing AgentResulting Size/MorphologyReference
Gold (Au)HAuCl₄ on protein templateHydrazine6 ± 1 nm diameter nih.gov
Silver (Ag)AgNO₃ on protein templateHydrazine4 ± 1 nm diameter nih.gov
Magnetite (Fe₃O₄)FeSO₄·7H₂OThis compound15-30 nm, spherical epj-conferences.org
Silver-Iron (AgFe)FeSO₄·7H₂O and AgNO₃This compound15-30 nm, spherical epj-conferences.org
Copper (Cu)Copper nitrateThis compound56 nm diameter (with PVP/CTAB) researchgate.net
Silver (Ag) ColloidAgNO₃This compound92 ± 30 nm average size orientjchem.org

Formation of Metal Oxides with Controlled Defects and Porosity

This compound plays a significant role as a reducing agent in the synthesis of metal oxides, where it is used to introduce and control defects such as oxygen vacancies and to create porous structures. nih.gov These structural modifications are crucial for enhancing the material's properties for applications in catalysis and energy storage. nih.govacs.org The thermal decomposition of metal-hydrazine complexes, formed by reacting a metal salt with this compound, can yield fine and porous metal oxides. ias.ac.in

A gas-phase this compound reduction method has been employed to create three-dimensional (3D) interconnected porous flower-like microspheres of NiCo-layered double hydroxides (LDH). nih.gov This treatment not only introduced a high number of pores but also created oxygen vacancies and roughened the surface of the microspheres. nih.gov Similarly, this compound reduction has been used to control the production of oxygen vacancies on the surface of Co₃O₄ nanosheets, which is advantageous for improving catalytic performance. nih.gov The reducing capacity of hydrazine helps in the formation of MnFe₂O₄ nanoparticles on graphene by preventing the oxidation of Mn²⁺ during synthesis. researchgate.net In another study, superparamagnetic Fe₃O₄ nanorods were prepared by the reduction of iron oxy-hydroxide (β-FeOOH) with hydrazine. nih.gov The amount of hydrazine and reaction time were found to influence the phase and morphology of the resulting iron oxide nanoparticles. nih.gov

MaterialSynthesis MethodRole of this compoundKey FindingReference
3D-NiCo-SDBS-LDHGas-phase reduction of NiCo-SDBS-LDHInduces porosity and oxygen vacanciesCreated a 3D interconnected porous flower-like structure. nih.gov nih.gov
Co₃O₄ NanosheetsHydrazine-induced sacrificial templateModulates Co²⁺ density, controls thickness and valence stateProduced ultrathin, porous nanosheets with a high Co³⁺/Co²⁺ ratio. acs.org acs.org
MnFe₂O₄/GrapheneHydrazine-induced hydrothermal methodReduces graphene oxide and prevents Mn²⁺ oxidationUniformly anchored MnFe₂O₄ nanoparticles (5–20 nm) on graphene. researchgate.net researchgate.net
Fe₃O₄ NanorodsReduction of β-FeOOHReduces Fe³⁺ to achieve the required Fe²⁺/Fe³⁺ ratio for Fe₃O₄Produced one-dimensional Fe₃O₄ nanostructures. nih.gov nih.gov

Growth of Thin Films and Microstructured Materials

This compound is utilized in methods for growing thin films and creating microstructured materials, such as chemical bath deposition (CBD). wikipedia.org CBD is a low-cost, simple technique for depositing thin films from an aqueous solution at low temperatures. wikipedia.orgyoutube.com this compound can be incorporated into these processes to influence the film's properties.

For instance, an effective this compound assisted solution treatment (HHST) has been applied to Cadmium Sulfide (B99878) (CdS) electron transport layers in solar cells. nih.gov This treatment, involving the immersion of a CdCl₂-treated CdS film into a this compound solution, improved the surface quality of the CdS film and removed residual cadmium oxychlorides. nih.gov This modification led to a smoother and flatter surface for the subsequent deposition of the Sb₂(S,Se)₃ absorber layer, ultimately enhancing solar cell efficiency. nih.gov In another application, the influence of this compound in the chemical bath for depositing lead sulfide (PbS) thin films was investigated. researchgate.net It was found that the presence of this compound in the bath affects the rate of deposition and the crystallographic structure of the PbS film. researchgate.net Furthermore, hydrazine has been used in a one-step synthesis of metal nanoparticle-functionalized gradient porous polyelectrolyte membranes, where it simultaneously acts as a reducing agent for the metal salt and facilitates the formation of the porous membrane structure. nih.govdiva-portal.org

Application in Energy Storage Materials

The reducing properties of this compound are harnessed for the synthesis of advanced electrode materials used in energy storage devices, particularly supercapacitors and batteries. nih.govresearchgate.net

Supercapacitor Electrode Material Synthesis

This compound is a key reagent in the synthesis of high-performance electrode materials for supercapacitors. nih.govrsc.org It is widely used as a chemical reductant to convert electrically insulating graphene oxide (GO) into electrically conducting reduced graphene oxide (rGO). researchgate.netutexas.edu This restoration of electrical conductivity is vital for electrode performance.

Composites of graphene and manganese dioxide (MnO₂), a promising supercapacitor material, are often prepared using this compound. rsc.orgrsc.org In one study, graphene-MnO₂ composites were synthesized by reducing a GO-MnO₂ precursor with varying concentrations of this compound. rsc.org The optimal concentration resulted in an electrode with low sheet resistance, high surface area, and excellent electrochemical performance, achieving a specific capacitance of 383.82 F g⁻¹ at a scan rate of 10 mV s⁻¹. rsc.org this compound is also used to create defective structures in transition metal hydroxides, which serve as electrode materials. nih.gov For example, a gas-phase treatment with this compound was used to create porous NiCo-layered double hydroxide (B78521) microspheres. nih.gov This treatment significantly enhanced the specific capacitance to 1148 F·g⁻¹ at 1 A·g⁻¹, a 1.46-fold increase compared to the untreated material, and demonstrated excellent cycling stability. nih.gov

Electrode MaterialRole of this compoundPerformance MetricValueReference
RGO–MnO₂(50)Reduction of GO–MnO₂ compositeSpecific Capacitance383.82 F g⁻¹ at 10 mV s⁻¹ rsc.orgrsc.org
3D-NiCo-SDBS-LDHGas-phase reduction to create porosity and defectsSpecific Capacitance1148 F g⁻¹ at 1 A g⁻¹ nih.gov
3D-NiCo-SDBS-LDH//AC ASCSynthesis of the positive electrode materialEnergy Density73.14 W h kg⁻¹ at 800 W kg⁻¹ nih.gov
3D-NiCo-SDBS-LDH//AC ASCSynthesis of the positive electrode materialCycling Stability95.5% retention after 10,000 cycles nih.gov

Development of Polyazine-based Electrochemical Energy Storage Systems

This compound is a fundamental building block in the synthesis of certain conductive polymers, such as polyazines, which are being explored for electrochemical energy storage. espublisher.comespublisher.comespublisher.com Polyazines possess extended conjugation and a large surface area, which facilitates charge carrier interaction and transfer, making them suitable for supercapacitor applications. espublisher.comespublisher.com

A notable example is the synthesis of poly(benzoquinone-hydrazine), a polyazine polymer, through the polycondensation of p-benzoquinone and this compound. espublisher.comespublisher.com In a typical synthesis, the reaction is carried out at elevated temperatures (110-115 °C) for several hours, often with a catalyst like ZnCl₂. espublisher.com The electrochemical performance of the resulting polymer has been evaluated for its potential as a supercapacitor material. espublisher.comespublisher.com Studies show that poly(benzoquinone-hydrazine) exhibits decent specific capacitance, energy density, and power density. espublisher.comespublisher.com

MaterialSynthesisPerformance MetricValueReference
Poly(benzoquinone-hydrazine)Polycondensation of p-benzoquinone and this compoundSpecific Capacitance (GCD)31.8 F/g at 0.5 A/g espublisher.com
Poly(benzoquinone-hydrazine)Polycondensation of p-benzoquinone and this compoundSpecific Capacitance (CV)35.42 F/g at 10 mV/s espublisher.comespublisher.com
Poly(benzoquinone-hydrazine)Polycondensation of p-benzoquinone and this compoundEnergy Density4.41 Wh/Kg at 0.5 A/g espublisher.comespublisher.com
Poly(benzoquinone-hydrazine)Polycondensation of p-benzoquinone and this compoundPower Density249.99 W/Kg at 0.5 A/g espublisher.comespublisher.com

Hydrazine Hydrate in Energy Systems Research

Hydrogen Production via Hydrazine (B178648) Hydrate (B1144303) Decomposition

Hydrazine hydrate is recognized as a promising liquid-phase chemical hydrogen storage material, boasting a high hydrogen content of 8.0% by weight. mdpi.comresearchgate.net Its stability and liquid state at ambient temperatures make it a convenient medium for storing and transporting hydrogen. mdpi.com The release of hydrogen from this compound can be achieved through two primary decomposition pathways:

Complete Decomposition: N₂H₄ → N₂ + 2H₂

Incomplete Decomposition: N₂H₄ → ¹/₃N₂ + ⁴/₃NH₃ researchgate.net

The complete decomposition is the desired route for hydrogen production as it yields pure hydrogen and nitrogen gas. mdpi.comnih.gov However, the incomplete decomposition, which produces ammonia (B1221849), is thermodynamically more favorable. nih.govresearchgate.net The presence of ammonia is undesirable as it can poison fuel cell catalysts and poses environmental concerns. mdpi.com Therefore, the development of catalysts that can selectively and efficiently promote the complete decomposition of this compound is a primary focus of research.

The selective decomposition of this compound into high-purity hydrogen and nitrogen is a critical area of research for its application in fuel cells. nih.govcolab.ws The choice of catalyst plays a pivotal role in determining the reaction pathway and the purity of the hydrogen produced. mdpi.com While various catalysts have been investigated, the focus remains on achieving high selectivity towards the complete decomposition reaction. colab.ws

Research has shown that the reaction conditions, such as temperature and the concentration of a base, can significantly influence the activity and selectivity of the catalyst. nih.gov For instance, an Ir/CeO₂ catalyst demonstrated variable performance under different reaction parameters. nih.gov Similarly, Ag-modified TiO₂ nanomaterials have been shown to offer 100% H₂ selectivity under visible light irradiation. mdpi.com

CatalystSupportKey FindingsH₂ Selectivity
Iridium (Ir)Cerium Oxide (CeO₂)Activity and selectivity are dependent on reaction conditions like temperature and base concentration. nih.govVariable
Silver (Ag)Titanium Dioxide (TiO₂)Achieved 100% H₂ selectivity under visible light irradiation due to synergistic effects and surface plasmon resonance. mdpi.com100%

A promising and energy-efficient method for hydrogen production is through the electrocatalytic oxidation of hydrazine (HzOR) coupled with the hydrogen evolution reaction (HER). rsc.orgresearchgate.net This approach replaces the sluggish and energy-intensive anodic oxygen evolution reaction (OER) with the thermodynamically more favorable HzOR. researchgate.netacs.org The theoretical potential for HzOR is -0.33 V, which is significantly lower than the 1.23 V required for OER. researchgate.net

The efficiency of this process hinges on the development of highly active and stable bifunctional electrocatalysts that can effectively catalyze both the HER at the cathode and the HzOR at the anode. rsc.orgresearchgate.net Researchers have explored various materials for this purpose.

ElectrocatalystReactionPerformance MetricValue
RhIr Mesoporous NanospheresOverall Hydrazine SplittingVoltage at 10 mA cm⁻²0.13 V rsc.org
HER & HzORActivitySuperior to Rh MNs rsc.org
Co₃O₄/Co FoamHzORCurrent Density200 mA cm⁻² at -32 mV acs.org
Coupled Electrode ElectrolyzerCell Voltage1 V to deliver 764 mA cm⁻² acs.org
Faradaic Efficiency~100% acs.org

This compound is considered a viable candidate for liquid-phase hydrogen storage due to its high hydrogen density of 8.0 wt%. mdpi.comresearchgate.net Its liquid state at room temperature simplifies storage and handling compared to cryogenic or high-pressure hydrogen storage methods. mdpi.comnih.gov Furthermore, hydrazine monohydrate is more stable than its anhydrous counterpart, reducing the risk of explosion during storage. nih.gov

Despite its advantages, the practical application of this compound for hydrogen storage faces challenges, notably the difficulty in regenerating the material from its decomposition by-product, nitrogen gas. mdpi.com Research efforts are focused on developing efficient catalytic systems for on-demand hydrogen release under mild conditions. colab.ws

This compound as a Propellant Component and Fuel

Hydrazine and its derivatives are well-established propellants in the aerospace industry, valued for their high energy density and reliable performance. mdpi.com They can be used as a monopropellant, where thrust is generated through catalytic decomposition, or as a component in bipropellant systems. iridium.comquora.com

Hydrazine-based fuels are characterized by their high energy density, stability, and reliable ignition. mdpi.com Research in this area focuses on understanding and optimizing the combustion and decomposition properties of these fuels to enhance the performance of rocket engines. mdpi.com This includes the study of reaction kinetics and the development of detailed chemical kinetic models for fuels like hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH). mdpi.com

One area of investigation involves the hypergolic ignition of liquid hydrazine when mixed with nitrogen tetroxide, a common propellant combination in spacecraft. mdpi.com Quantum chemical calculations have been employed to understand the chemical mechanisms of this rapid ignition. mdpi.com Additionally, studies have examined the gas-phase reactions of hydrazine with various oxidizers, including oxygen, nitric oxide, and nitrogen dioxide, to elucidate the reaction pathways. mdpi.com The development of "green propellants" is also an active area of research, driven by the toxicity and handling concerns associated with hydrazine. dlr.de

Hydrazine is widely used as a monopropellant for in-orbit maneuvering of satellites and spacecraft. iridium.comquora.com In this application, hydrazine is passed over a catalyst bed, typically containing iridium, which causes it to decompose into a large volume of hot gas, providing thrust. nih.goviridium.com This system is valued for its simplicity and reliability, requiring only a single propellant tank and valve system. iridium.comquora.com The Iridium NEXT satellite constellation, for example, utilizes anhydrous hydrazine for this purpose. iridium.com

In bipropellant rocket systems, hydrazine or its derivatives are used as a fuel in combination with an oxidizer, such as dinitrogen tetroxide. wikipedia.orgrsc.org This combination is hypergolic, meaning the components ignite spontaneously upon contact, eliminating the need for a separate ignition system. quora.comrsc.org This property enhances the reliability of rocket engines. quora.com Historically, a mixture of this compound and methanol (B129727) was used as fuel for the Messerschmitt Me 163B rocket-powered fighter plane during World War II. wikipedia.orgrsc.org More recently, hydrazine was used in the propulsion system of the Curiosity Rover for its landing on Mars and in the Juno spacecraft for its orbital insertion around Jupiter. rsc.org

Environmental Aspects of Hydrazine Hydrate: Research and Mitigation

Environmental Fate and Transport Studies of Hydrazine (B178648) Hydrate (B1144303)

The environmental persistence and movement of hydrazine hydrate are governed by its chemical properties, which lead to rapid degradation across different environmental compartments. cdc.gov

In aquatic systems, the degradation of this compound is a complex process influenced by multiple environmental factors. cdc.govinchem.org Oxidation and biodegradation are the primary mechanisms for its removal. cdc.gov The rate of degradation is significantly affected by pH, temperature, oxygen concentration, water hardness, and the presence of metal ions and organic matter. cdc.govinchem.orgwho.int The reaction with dissolved oxygen is notably catalyzed by metal ions, particularly copper (Cu(II)), and proceeds more rapidly in alkaline solutions. cdc.govdtic.milosti.gov The principal degradation pathway in aqueous solutions is a four-electron oxidation that produces nitrogen gas and water. dtic.milosti.gov However, under certain conditions that favor a one-electron oxidation pathway, such as the presence of catalysts like copper and phosphate (B84403) ions, ammonia (B1221849) can be formed as a side product. dtic.milosti.govresearchgate.net In the absence of catalysts, aqueous solutions of hydrazine are remarkably stable, with half-lives estimated to be between 10 and 14 days. dtic.mil

In terrestrial environments, hydrazine disappears rapidly. epa.gov When applied to soil, it is subject to both chemical oxidation and biodegradation. epa.govnih.gov Studies have shown that at concentrations of 100 and 500 ppm, hydrazine completely disappeared from soil in less than one and eight days, respectively, with biodegradation accounting for approximately 20% of this removal. epa.gov Aqueous hydrazine is also known to be adsorbed and decomposed on clay surfaces, especially under aerobic conditions. inchem.org The mobility of hydrazine in soil is dependent on the soil type; it is expected to leach more quickly in sandy soils compared to soils with higher organic carbon and clay content. epa.gov

Given its vapor pressure, hydrazine released to the environment is expected to exist predominantly in the vapor phase in the atmosphere. cdc.govepa.gov Volatilization from water and soil surfaces is a potential transport pathway. cdc.govepa.gov Modeling of a surface soil spill suggests that volatilization can be significant enough to generate notable ambient air concentrations downwind. cdc.gov

Once in the atmosphere, hydrazine degrades rapidly. cdc.govinchem.org Its atmospheric half-life is estimated to range from less than 10 minutes to a few hours. cdc.gov The primary degradation mechanisms are reactions with ozone (O₃), hydroxyl radicals (•OH), and nitrogen dioxide (NO₂). cdc.govinchem.org The reaction with ozone is considered a major fate process. cdc.gov Theoretical studies confirm that the reaction with hydroxyl radicals is a dominant degradation pathway, with the atmospheric lifetime of hydrazine estimated to be between approximately 33 and 1161 hours, depending on the altitude from 0 to 50 km. nih.govresearchgate.net These rapid chemical processes must be considered when modeling the dispersion of hydrazine released into the atmosphere. nih.gov

The potential for this compound to bioaccumulate in organisms is considered low. researchgate.netcanada.ca This is primarily due to its rapid degradation in aquatic environments and a low octanol-water partition coefficient, which suggests it is unlikely to be stored in fatty tissues. cdc.govwho.int While some research indicates a low to moderate bioconcentration factor (BCF) in aquatic organisms, significant biomagnification through the food chain is not expected. cdc.govepa.gov For instance, a BCF of 288 L/kg was noted for guppies, but the compound's high reactivity and swift degradation prevent it from persisting in organisms. epa.govcanada.ca Therefore, hydrazine does not meet the criteria for a bioaccumulative substance as defined by environmental regulations. canada.ca

Ecological Impact Assessment of this compound

This compound exhibits significant toxicity to a wide range of organisms, making its release into the environment a serious concern. researchgate.netcanada.ca Ecological risk assessments focus on its harmful effects on aquatic and terrestrial life.

Hydrazine is highly toxic to aquatic organisms, with effects observed at very low concentrations. canada.cadep.state.pa.us

Algae: Algae are particularly sensitive to hydrazine. The 72-hour EC50 (the concentration causing a 50% effect on growth) for the freshwater green alga Selenastrum capricornutum was 0.0061 mg/L. cerij.or.jp A 96-hour EC50 for algae has been reported as 0.075 mg/L. dep.state.pa.us The most sensitive aquatic species identified is the blue-green alga Microcystis aeruginosa, which showed a 10-day toxicity threshold at just 0.00008 mg/L. who.int For marine brown seaweed, the lowest concentration at which growth was inhibited (96-hour LOEC) was 2 µg/L (0.002 mg/L). researchgate.net

Invertebrates: Aquatic invertebrates also show high sensitivity. For the water flea Daphnia pulex, the 48-hour EC50 for immobilization was 0.18 mg/L, while for Daphnia magna, the 96-hour EC50 was 0.85 mg/L. dep.state.pa.us An even lower 48-hour LC50 (lethal concentration for 50% of the population) of 0.04 mg/L has been reported for an amphipod. cerij.or.jp

Fish: Hydrazine is classified as moderately toxic to fish. dep.state.pa.us Acute toxicity tests have yielded 96-hour LC50 values ranging from 0.61 mg/L to 7.7 mg/L across several freshwater species. cerij.or.jp Specific reported values include a 96-hour LC50 of 1.2 mg/L for the bluegill sunfish (Lepomis macrochirus), 5.98 mg/L for the fathead minnow (Pimephales promelas), and 3.85 mg/L for the guppy (Poecilia reticulata). dep.state.pa.us Research has also indicated that water hardness can influence toxicity, with lower LC50 values observed in softer water. epa.gov

Table 1: Aquatic Toxicity of Hydrazine

Organism TypeSpeciesEndpointConcentration (mg/L)Exposure DurationReference
AlgaeMicrocystis aeruginosaToxicity Threshold0.0000810 days who.int
AlgaeSelenastrum capricornutumEC500.006172 hours cerij.or.jp
AlgaeGeneralEC500.07596 hours dep.state.pa.us
InvertebrateAmphipodLC500.0448 hours cerij.or.jp
InvertebrateDaphnia pulex (Water flea)EC500.1848 hours dep.state.pa.us
InvertebrateDaphnia magna (Water flea)EC500.8596 hours dep.state.pa.us
FishGuppyLC500.6196 hours cerij.or.jp
FishLepomis macrochirus (Bluegill sunfish)LC501.296 hours dep.state.pa.us
FishPoecilia reticulata (Guppy)LC503.8596 hours dep.state.pa.us
FishPimephales promelas (Fathead minnow)LC505.9896 hours dep.state.pa.us

The ecological impact of hydrazine extends to terrestrial ecosystems. It is known to be toxic to plants and can inhibit seed germination. who.int In the soil, hydrazine's effect on microorganisms is concentration-dependent. While it is readily degraded by microorganisms in soil and activated sludge at low concentrations, it becomes toxic to these same microorganisms at concentrations above 1 mg/L. who.intnih.gov High concentrations of hydrazine are generally toxic to microorganisms, but at lower levels, biodegradation can be a significant removal pathway. nih.gov

Table 2: Terrestrial Effects of Hydrazine

Organism TypeEffectConcentration/ConditionObservationReference
PlantsToxicityNot specifiedCan inhibit seed germination. who.int
Soil MicroorganismsToxicity> 1 mg/LToxic to microorganisms in activated sludge. who.int
Soil MicroorganismsBiodegradationLow concentrationsBiodegradation occurs. nih.gov
Soil EnvironmentDegradation100 ppmDisappeared completely in <1 day. epa.gov
Soil EnvironmentDegradation500 ppmDisappeared completely in 8 days. epa.gov

Remediation and Treatment Technologies for this compound Contamination

The remediation of this compound-contaminated sites and wastewater involves various technologies aimed at degrading the compound into less harmful substances. Research has focused on biological and chemical methods to effectively neutralize its environmental impact.

Biological Degradation Processes

Biological degradation, or bioremediation, utilizes microorganisms to break down contaminants. The effectiveness of this approach for this compound depends on several factors, including the concentration of the contaminant and the presence of specific microbial populations. Hydrazine can be toxic to many bacteria, which presents a challenge for biological treatment systems. osti.govosti.gov However, at lower concentrations, it can be a viable remediation strategy. cdc.gov

The rate of hydrazine degradation in aquatic environments is influenced by the organic content, the presence of metal ions, and the microbial population. dtic.mil Early research indicated that the most significant breakdown of hydrazine occurred in nonsterile, organically rich water, suggesting a conducive environment for biodegradation. dtic.mil Studies have shown that while hydrazine is toxic to many microbes, some bacteria can metabolize it. For instance, an Achromobacter sp. isolated from soil demonstrated a high capacity for degrading hydrazine. osti.gov The autotrophic nitrifying bacteria Nitrosomonas can cometabolically degrade hydrazine to nitrogen gas. osti.gov Additionally, some nitrogen-fixing heterotrophic bacteria possess enzyme systems capable of converting hydrazine to ammonia. osti.gov

However, the toxicity of this compound can inhibit key microbial processes in wastewater treatment. Batch-screening tests on nitrifying activated sludge revealed that specific concentrations of hydrazine could significantly inhibit ammonia and nitrite (B80452) oxidation, processes crucial for nitrogen removal. dtic.mil The growth of heterotrophic bacteria like Arthrobacter sp. has also been shown to be inhibited by hydrazine. dtic.mil Therefore, the use of activated sludge for the continuous treatment of waste containing hydrazine is often not recommended due to the stringent controls required to maintain concentrations below inhibitory levels. dtic.mil

Table 1: Inhibitory Effects of Hydrazine on Biological Processes

Microbial Process/Organism Hydrazine Concentration Observed Effect Reference
Ammonia Oxidation (Nitrifying Sludge) 64 mg/L 75% inhibition dtic.mil
Nitrite Oxidation (Nitrifying Sludge) 48 mg/L 75% inhibition dtic.mil
Nitrosomonas sp. (Pure Culture) 32 mg/L 20% inhibition of ammonia oxidation dtic.mil
Arthrobacter sp. (Heterotrophic Nitrification) 32 mg/L Growth inhibition dtic.mil
Continuous Activated Sludge Treatment > 1 mg/L Nitrification inhibited dtic.mil

The primary pathway for the biological and chemical degradation of hydrazine in water is the oxidation to nitrogen gas and water. dtic.milscispace.comosti.gov In some cases, particularly in the presence of certain metal ion catalysts or in oxygen-deficient conditions, ammonia can be formed as a byproduct. dtic.mildtic.milscispace.comosti.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. eolss.netnumberanalytics.comyoutube.comresearchgate.net These processes are particularly effective for treating recalcitrant compounds like this compound that are resistant to conventional treatment methods. researchgate.netdoi.org Ozone-based AOPs are among the most studied for this compound remediation. eolss.net

Ozonation has been demonstrated to be an effective method for the complete removal of hydrazine from water. nih.govkipt.kharkov.ua Experimental studies have shown that bubbling an ozone-oxygen mixture through hydrazine-containing solutions can rapidly reduce its concentration to below the maximum permissible levels. kipt.kharkov.uaepa.govscribd.com The time required for complete decomposition depends on the initial hydrazine concentration and the ozone dosage. kipt.kharkov.uascribd.com

Table 2: Efficacy of Ozone Treatment on this compound Solutions

Initial Hydrazine Concentration Ozone Concentration in Gas Mixture Treatment Time for Complete Decomposition Reference
0.1% 15-40 g/m³ 10 minutes kipt.kharkov.uaepa.gov

Other AOPs for this compound treatment include:

O₃/H₂O₂: The combination of ozone with hydrogen peroxide (H₂O₂) enhances the production of hydroxyl radicals, increasing the efficiency of the treatment process. researchgate.net

O₃/UV: The application of ultraviolet (UV) radiation in conjunction with ozonation also accelerates the degradation of contaminants. researchgate.netkipt.kharkov.ua The simultaneous treatment can increase the oxidation rate of hydrazine by 100 to 1000 times. kipt.kharkov.ua

Catalytic Oxidation: The oxidation of hydrazine can be catalyzed by the addition of metal ions, such as copper (Cu(II)) or manganese (Mn) ions, often in combination with an oxidant like hydrogen peroxide. osti.govgoogle.comresearchgate.netresearchgate.net This is a principle behind Fenton-like reactions, which use iron salts and hydrogen peroxide to generate hydroxyl radicals. spertasystems.com

Photocatalysis: Semiconductor-based photocatalysts, such as silver-modified titanium dioxide (TiO₂), have been used for the photocatalytic decomposition of aqueous hydrazine under visible light irradiation to produce hydrogen gas. mdpi.com Cadmium sulfide (B99878) (CdS) quantum dots have also been investigated for visible-light-induced hydrogen evolution from aqueous hydrazine. rsc.org

While effective, some oxidative treatments can produce harmful byproducts. For example, the incomplete reaction of 1,1-dimethylhydrazine (B165182) with hypochlorite (B82951) can lead to the formation of carcinogenic N-nitrosamines. nih.govnih.gov

Waste Management Strategies from this compound Production

The production of this compound is a source of complex industrial wastewater. The primary commercial methods for producing this compound are the Raschig, Ketazine, and Peroxide processes. nih.govcdc.govlookchem.com The wastewater generated, particularly from the Ketazine and Raschig processes, is characterized by high concentrations of sodium chloride (15-20%), various organic compounds, and high chemical oxygen demand (COD), making it difficult to treat. theseus.fitheseus.fieschemy.com The high salt content, in particular, often precludes the use of conventional biological treatment methods. eschemy.com

Effective waste management strategies focus on treating the wastewater to remove contaminants and, where possible, recovering valuable materials. theseus.fi Common treatment methods for wastewater from this compound production include oxidation, evaporation and distillation, and nanofiltration. theseus.fi

Table 3: Production Processes and Associated Waste Management Strategies

Production Process Key Reactants Wastewater Characteristics Waste Management & Treatment Strategies Reference(s)
Raschig Process Ammonia, Sodium hypochlorite High concentration of Sodium Chloride (NaCl) as a byproduct. Fractional distillation to separate this compound from the salt solution. The solid NaCl requires disposal. nih.govcdc.govlookchem.com
Ketazine Process Ammonia, Chlorine/Chloramine, Ketone (e.g., Acetone) High salt (NaCl), high toxicity, high COD organic wastewater. Treatment with chlorine or hypochlorite to purify the wastewater. google.com Evaporation, distillation, and nanofiltration are also used. theseus.fi Recovery of NaCl can reduce costs and environmental impact. theseus.fi cdc.govtheseus.fitheseus.fi

| Peroxide Process | Ammonia, Hydrogen peroxide, Ketone | Produces colored byproducts (heterocycles of the pyrazoline family). | Bleeding off byproducts via a sidestream from the hydrolysis column to prevent contamination of the final product. google.com Considered a more advanced method with lower waste generation. theseus.fi | cdc.govtheseus.figoogle.com |

The goal of these strategies is not only to decontaminate the effluent but also to improve the economic and environmental profile of this compound production. For instance, recycling the sodium chloride from the wastewater can significantly reduce treatment costs and mitigate the environmental issues associated with high-salinity discharges. theseus.fitheseus.fi

Toxicological and Biochemical Research on Hydrazine Hydrate

Mechanisms of Hydrazine (B178648) Hydrate (B1144303) Toxicity at Cellular and Molecular Levels

The toxic effects of hydrazine hydrate at the cellular and molecular levels are multifaceted, involving direct interactions with essential biomolecules, the induction of oxidative stress, and the disruption of key organelle functions. These mechanisms collectively contribute to the cellular dysfunction and damage observed following exposure to this compound.

This compound can directly interact with a variety of cellular macromolecules, leading to significant alterations in their structure and function. It is known to react with ketones and aldehydes, which can lead to the formation of hydrazones. This reactivity is particularly relevant to its interaction with pyridoxal-5-phosphate (the active form of vitamin B6), a crucial cofactor for numerous enzymes. By forming a hydrazone with pyridoxal-5-phosphate, this compound can effectively lead to a functional deficiency of vitamin B6, thereby inhibiting the activity of many enzymes that depend on this cofactor. nih.gov

Furthermore, hydrazine's nucleophilic nature allows it to react with other critical cellular components. It has been shown to interact with heme proteins, such as hemoglobin, leading to the formation of alkylated heme products. nih.gov The interaction with enzymes can be covalent, occurring through both polar and radical mechanisms, which can lead to the irreversible inhibition of enzyme activity. nih.govacs.org This broad reactivity with proteins and essential cofactors disrupts numerous metabolic pathways and cellular processes.

A significant mechanism of this compound toxicity is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. researchgate.net The metabolism of hydrazine can produce free radical intermediates. wikem.org The N-N moiety shared by hydrazines is thought to react with atmospheric oxygen to produce oxygen radicals. researchgate.net This process can be enhanced by the presence of metal ions. researchgate.net

The production of ROS, such as superoxide radicals, can overwhelm the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. researchgate.net Studies have shown that hydrazine exposure leads to an increase in lipid peroxidation, a marker of oxidative damage to cell membranes. nih.govnih.gov This oxidative stress is a key contributor to the cellular damage and toxicity associated with this compound. The generation of free radicals is considered to play a crucial role in the pathological changes observed in organelles like mitochondria following hydrazine exposure. nih.gov

This compound has been shown to have deleterious effects on both mitochondrial and microsomal functions. Mitochondria, the primary sites of cellular respiration and energy production, are particularly vulnerable to hydrazine-induced toxicity. Exposure to hydrazine can lead to the formation of "megamitochondria," which are abnormally large and dysfunctional mitochondria. nih.govnih.gov This structural change is accompanied by functional impairments, including lowered rates of ADP-stimulated respiration and reduced coupling efficiency, indicating a disruption of oxidative phosphorylation. nih.gov The formation of these megamitochondria is linked to the generation of free radicals. nih.gov

The microsomal fraction of the cell, which contains the cytochrome P450 enzyme system responsible for metabolizing a wide range of xenobiotics, is also a target of hydrazine toxicity. Studies in rats have demonstrated that hydrazine is metabolized by liver microsomal enzymes. nih.gov This metabolism is dependent on oxygen and NADPH. nih.gov Repeated exposure to hydrazine can lead to changes in the activity of various microsomal enzymes, including an induction of p-nitrophenol hydroxylase (NPH) activity and alterations in total cytochrome P450 content. nih.gov The metabolism of hydrazine by these enzyme systems can contribute to the generation of reactive intermediates that mediate its toxic effects. nih.gov

Carcinogenicity and Mutagenicity Studies of this compound

This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals and suggestive, though inadequate, evidence in humans. nih.govcdc.gov

The genotoxic potential of this compound has been evaluated in a variety of in vitro and in vivo assays, with some conflicting results.

In Vitro Assays: Hydrazine has demonstrated mutagenic properties in bacterial reverse mutation assays (Ames test). nih.govnih.gov It has also been shown to induce DNA damage in bacteria. who.int In mammalian cells, the results are more varied. While hydrazine was reported to be positive in a chromosomal aberration test in Chinese hamster ovary (CHO) cells, it was negative in human lymphocytes. nih.gov Conflicting results have been reported in the mouse lymphoma assay. nih.govwho.int Some studies have reported negative results for gene mutations in CHO cells at the HPRT locus. nih.govnih.gov However, hydrazine did induce unscheduled DNA synthesis (UDS) in mouse hepatocytes in vitro, indicating DNA damage that triggers a repair response. nih.govwho.intnih.gov

In Vivo Assays: In vivo studies have also provided mixed evidence. Hydrazine has been shown to be positive in DNA strand break (comet) assays in rodents. nih.govtoxys.com However, a regulatory-compliant in vivo Big Blue mouse mutation test was negative. nih.govnih.gov This suggests that while hydrazine can cause DNA damage, it may not always lead to heritable mutations in mammalian systems. nih.gov The genotoxicity of hydrazine derivatives appears to show species differences, with mouse hepatocytes being more susceptible than rat hepatocytes. nih.govnih.govscispace.com

Assay TypeTest SystemResultReference
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumPositive nih.govnih.gov
Chromosomal AberrationChinese Hamster Ovary (CHO) CellsPositive nih.gov
Chromosomal AberrationHuman LymphocytesNegative nih.gov
Gene Mutation (HPRT locus)Chinese Hamster Ovary (CHO) CellsNegative nih.govnih.gov
Unscheduled DNA Synthesis (UDS)Mouse HepatocytesPositive nih.govnih.gov
DNA Strand Break (Comet Assay)Rodent Cells (in vivo)Positive nih.govtoxys.com
Gene Mutation (Big Blue)Mouse (in vivo)Negative nih.govnih.gov

The genotoxicity of hydrazine is linked to its ability to induce DNA damage through various mechanisms. One proposed mechanism involves the interaction of hydrazine with endogenous formaldehyde to form a hydrazone, which is then metabolized to a methylating agent like diazomethane. nih.gov These agents can then generate DNA adducts, such as N7-methylguanine and O6-methylguanine, which have been identified in the liver of rodents exposed to hydrazine. nih.gov

Hydrazine can also directly react with DNA pyrimidines, leading to the saturation of the 5,6 double bond and the formation of N4-aminocytosine. nih.gov This can result in the loss of pyrimidines through ring opening. nih.gov Furthermore, the generation of reactive oxygen species during hydrazine metabolism can cause oxidative DNA damage. nih.gov In the presence of metal ions like copper and manganese, hydrazine can induce site-specific DNA damage, with evidence suggesting the involvement of hydroxyl radicals and hydrogen atoms. nih.gov

In response to this damage, cells activate DNA repair pathways. The induction of unscheduled DNA synthesis (UDS) in hepatocytes is indicative of the activation of nucleotide excision repair (NER). nih.gov Studies with DNA repair-deficient cell lines have shown that cells lacking homology-dependent repair proteins are more sensitive to hydrazine, suggesting a role for this pathway in repairing hydrazine-induced damage. nih.gov The cellular response to hydrazine also involves the activation of DNA damage checkpoints, leading to cell cycle arrest, typically in the S-phase, to allow time for DNA repair. nih.gov

Organ-Specific Toxicity Research on this compound

This compound exposure has been linked to toxic effects across multiple organ systems. Research, primarily involving animal models, has elucidated the specific pathological changes induced by this compound in various organs. The liver, central nervous system, kidneys, and respiratory tract have been identified as primary targets of hydrazine-induced toxicity.

Neurological Effects and Central Nervous System Toxicity

This compound is a potent neurotoxin, with research indicating a range of effects on the central nervous system (CNS). Both human case reports and animal studies have documented symptoms such as dizziness, headaches, nausea, tremors, seizures, and coma following acute exposure. epa.govnj.gov The neurotoxic effects appear to be dose-dependent and can manifest as either CNS depression or excitation, including convulsions. researchgate.net

The primary mechanism underlying hydrazine's neurotoxicity is believed to be its interference with vitamin B6 (pyridoxine) metabolism. nih.gov Hydrazine and its metabolites can inhibit pyridoxal (B1214274) kinase, the enzyme responsible for activating pyridoxine to its coenzyme form, pyridoxal-5-phosphate. This coenzyme is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov A reduction in GABA levels disrupts the balance of neurotransmission, leading to the hyperexcitability and seizures observed in hydrazine toxicity. nih.gov Animal studies have consistently demonstrated that exposure to hydrazine compounds can lead to tonic-clonic convulsions, often culminating in respiratory arrest. researchgate.net

A cross-sectional study involving workers exposed to this compound identified a significant association between exposure and complaints of "nightmares," suggesting subtle CNS effects even at lower exposure levels. nih.gov

Hepatic and Renal Dysfunction

The liver and kidneys are major target organs for this compound-induced toxicity. nih.govnih.gov Acute exposure in humans can lead to significant damage to both organs. nj.gov A fatal case of poisoning in a worker exposed to this compound over six months revealed severe lesions in the kidneys and lungs. who.int Another case report detailed fulminant hepatorenal failure in an individual who self-medicated with hydrazine sulfate, with autopsy revealing submassive bridging necrosis of the liver and autolysis of the kidneys. researchgate.net

Animal studies have provided more detailed insights into the histopathological changes. Research in rats has shown that hydrazine administration induces hepatotoxicity, characterized by fatty degeneration and single-cell necrosis in the liver. nih.gov Chronic two-year studies in rats and mice administered hydrazine monohydrate in drinking water resulted in increased incidences of hepatocellular adenomas and carcinomas. nih.gov

Renal effects observed in animal models and human cases include tubular necrosis, hemorrhaging, and inflammation. nih.gov In one case, severe renal effects were a contributing factor to the worker's death. nih.gov

The table below summarizes key findings from a study on hydrazine-induced hepatotoxicity in rats.

Histopathological Findings in Rat Liver After Hydrazine Administration

Time PointObservation in Control GroupObservation in Hydrazine-Treated GroupReference
24 hoursNo abnormalities detected.Fatty degeneration and single-cell necrosis in midzonal areas. nih.gov
48 hoursNo abnormalities detected.Fatty degeneration and single-cell necrosis in midzonal areas. nih.gov

Hematological and Immunological Responses

This compound exposure can induce significant hematological changes. nih.gov Animal studies have demonstrated that hydrazine and its derivatives can cause hemolytic anemia. mdsearchlight.com Research on dogs exposed to hydrazine compounds revealed dose-related decreases in key hematological parameters. nih.govdtic.mil

Specifically, studies on monomethylhydrazine (MMH), a related compound, have shown it to be a potent agent in causing anemia, characterized by a decrease in hemoglobin, hematocrit, and red blood cell count. dtic.mil This is often accompanied by an increase in reticulocytes, the formation of Heinz bodies (inclusions of denatured hemoglobin within red blood cells), and methemoglobinemia. mdsearchlight.comdtic.mil Hydrazine itself also produces methemoglobin, though to a lesser extent than MMH. dtic.mil

The following table presents data from a study on dogs, illustrating the hematological effects of exposure to hydrazine compounds.

Hematological Effects in Dogs Exposed to Hydrazine Compounds

CompoundExposure ConcentrationDurationObserved EffectsReference
Hydrazine1 ppm (continuous)6 months~25-30% reduction in hemoglobin, hematocrit, and RBC count. nih.govcdc.gov
1,1-dimethylhydrazine (B165182)5 ppm (intermittent)24 weeksMild anemia (17-26% decrease in RBC count, hemoglobin, and hematocrit). nih.govcdc.gov
1,1-dimethylhydrazine25 ppm (intermittent)4 weeksPronounced anemia (28-60% decrease in RBC count, hemoglobin, and hematocrit). nih.govcdc.gov

Research on the immunological effects of this compound is less extensive. However, studies on the related drug hydralazine, known to induce a lupus-like syndrome, show that it can lead to the development of antibodies to both the drug itself and to deoxyribonucleoprotein (DNP). nih.gov This suggests that hydrazine compounds may have the potential to modulate the immune system and trigger autoimmune responses. nih.gov

Dermal and Respiratory System Responses

The corrosive nature of this compound leads to significant dermal and respiratory toxicity. nj.gov Direct skin contact can cause severe irritation, contact dermatitis, and chemical burns characterized by liquefactive necrosis. nih.govoup.com Animal studies have shown that dermal application results in erythema, edema, and progression to a severe chemical burn. oup.com

Inhalation of this compound vapors irritates the mucous membranes of the respiratory tract. nj.gov Human exposure has been associated with symptoms such as sore throat, a burning sensation in the nose and face, chest tightness, and dyspnea. nih.govoup.com Significant exposure can lead to more severe outcomes, including tracheitis, bronchitis, pulmonary edema, and pleural effusions, which can be delayed in onset. nih.govnih.gov In a fatal case of occupational exposure, severe lesions of the lungs, including pneumonia, were identified as a contributing cause of death. nih.gov Animal inhalation studies have confirmed these findings, showing pulmonary edema and localized damage to the bronchial mucosa. nih.govoup.com

Reproductive and Developmental Toxicity Investigations

Research, primarily from animal studies, indicates that this compound is a reproductive and developmental toxicant. cdc.gov Data on human reproductive effects are not available. cdc.gov

Inhalation studies in animals have demonstrated adverse effects on both male and female reproductive organs. epa.gov Chronic exposure in female rats resulted in effects on the ovaries, endometrium, and uterus, while male hamsters showed testicular effects. epa.gov Animal studies have also reported decreased sizes of the ovaries and testes and reduced sperm production following exposure. cdc.gov

Developmental toxicity has also been observed. When hydrazine was injected into pregnant rats, it resulted in fetotoxicity, including an increase in fetal and neonatal mortality. epa.gov However, a study involving a single oral dose in pregnant hamsters did not find evidence of developmental toxicity or teratogenicity, suggesting that the route and duration of exposure are critical factors. nih.gov

Advanced Analytical Methodologies for Hydrazine Hydrate

Spectroscopic Methods for Hydrazine (B178648) Hydrate (B1144303) Detection

Spectroscopic methods are widely utilized for hydrazine hydrate analysis, often relying on the formation of a chromophore or fluorophore through a chemical reaction to enable detection.

UV-Vis spectrophotometry is a common and cost-effective method for quantifying this compound. Since this compound itself has weak absorption in the UV-Vis region, a derivatization step is essential. google.com This process involves reacting hydrazine with a specific reagent to form a new compound (a hydrazone or an azine complex) that exhibits strong absorbance at a characteristic wavelength. google.commdpi.com

A prevalent derivatizing agent is p-dimethylaminobenzaldehyde (p-DMAB). mdpi.commt.com In an acidic medium, p-DMAB reacts with hydrazine to produce a distinct yellow-colored azine complex, which can be quantitatively measured. mdpi.commt.com The maximum absorption of this complex is typically observed around 458 nm. mt.comscholarsresearchlibrary.com The intensity of the color produced is directly proportional to the concentration of hydrazine present in the sample. mt.com

Optimization of the analytical method is critical for achieving high sensitivity and accuracy. Key parameters that are optimized include the concentration of the derivatizing reagent, pH of the reaction medium, reaction time, and temperature. researchgate.netnih.gov For instance, in the derivatization with ortho-phthalaldehyde (OPA), optimal conditions were found to be a pH of 2 and a reaction time of 20 minutes at 70°C. nih.gov The validation of such spectrophotometric methods typically involves assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliability. scholarsresearchlibrary.com A simple and sensitive spectrophotometric method for determining hydrazine in drug substances reported a limit of detection of 0.2 µg/g and a limit of quantification of 0.6 µg/g. scholarsresearchlibrary.com

Table 1: UV-Vis Spectrophotometry Methods for this compound Detection

Derivatizing AgentResulting CompoundDetection Wavelength (λmax)Application/Notes
p-Dimethylaminobenzaldehyde (p-DMAB)Yellow azine complex~455-458 nmWidely used for wastewater and pharmaceutical analysis. mdpi.commt.com
Salicylaldehyde (B1680747)Hydrazone360 nmUsed in RP-HPLC with UV detection. rasayanjournal.co.in
Ortho-phthalaldehyde (OPA)Organic derivativeNot specified for UV-VisPrimarily used for GC-MS derivatization. nih.gov
Ferricyanide / Fe(III)Prussian Blue Nanoparticles (PBNPs)700 nmBased on the reduction of Fe(III) to Fe(II) by hydrazine. moca.net.ua

Fluorescence and Chemiluminescence Techniques

Fluorescence and chemiluminescence methods offer higher sensitivity and selectivity compared to absorption spectrophotometry for this compound detection. mdpi.comresearchgate.net These techniques are often based on "turn-on" or "turn-off" sensing mechanisms.

Fluorescence-based detection typically involves a probe that is initially non-fluorescent or weakly fluorescent. Upon selective reaction with hydrazine, a highly fluorescent product is formed, leading to a "turn-on" response. researchgate.net For example, a fluorescein-based reactive probe was designed where a masking group is removed by hydrazine, restoring the fluorescence of the dye. researchgate.net Another approach utilizes the formation of an inclusion complex between pyridoxal (B1214274) 5'-phosphate (PLP) and β-cyclodextrin, which shows a selective turn-on fluorescence at 515 nm upon interaction with hydrazine. researchgate.net The use of CdO-ZnO nanocomposites as a luminescent sensor has also been demonstrated, where the presence of hydrazine significantly enhances the photoluminescence emission of the nanocomposites. mdpi.com The detection limit for this nanocomposite-based sensor was reported to be 28.01 µM. mdpi.com

Chemiluminescence techniques are also employed for hydrazine detection due to their inherent high sensitivity. mdpi.com These methods rely on the ability of hydrazine to participate in a chemical reaction that produces light. The intensity of the emitted light is then correlated with the hydrazine concentration.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for separating hydrazine from complex sample matrices and providing accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for hydrazine analysis, particularly in pharmaceutical and environmental samples. cdc.govnih.gov Due to its high polarity and lack of a strong chromophore, hydrazine has poor retention on standard reversed-phase (RP) columns and is difficult to detect directly with a UV detector. helixchrom.com Therefore, analysis typically requires either pre-column derivatization or the use of specialized columns and detectors. google.comhelixchrom.com

Pre-column derivatization involves reacting hydrazine with a reagent to form a less polar, UV-active derivative. google.com Aldehydes and ketones are common derivatizing agents. google.com For example, benzaldehyde (B42025) reacts with hydrazine to form a hydrazone that can be separated on a C18 column and detected by UV at 313 nm. nih.gov Similarly, salicylaldehyde can be used as a derivatizing agent, with the resulting product detected at 360 nm. rasayanjournal.co.in This approach allows for the use of common RP-HPLC systems with UV detection.

Alternatively, specialized chromatographic modes and detectors can be used. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can retain the polar hydrazine molecule without derivatization. helixchrom.com For detection, an Evaporative Light Scattering Detector (ELSD) can be employed, which does not require the analyte to have a chromophore. helixchrom.com Electrochemical detectors (ED) are also used due to their high sensitivity for electroactive compounds like hydrazine. cdc.gov

Table 2: Selected HPLC Methods for this compound Analysis

Derivatizing AgentColumn TypeMobile PhaseDetectorDetection Limit
BenzaldehydeRP C-18Methanol-water (95:5 v/v)UV (313 nm)0.02 µg/mL nih.gov
SalicylaldehydeInertsil ODS-3VBuffer/Methanol (B129727) (25:75 v/v)UV (360 nm)3.1 ppm rasayanjournal.co.in
NoneCoresep 100 (Mixed-mode)Aqueous TFAELSDNot specified helixchrom.com
AldoketonesReversed PhaseNot specifiedUV-Vis0.6504 ng/mL google.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is well-suited for separating volatile compounds. However, direct GC analysis of hydrazine is complicated by its polarity and reactivity. cdc.govresearchgate.net Therefore, derivatization is almost always necessary to improve its chromatographic behavior and thermal stability. cdc.govchrom-china.com

Derivatization converts hydrazine into a more volatile and less polar compound. Acetone (B3395972) is an ideal derivatizing reagent as it is inexpensive and reacts rapidly with hydrazine to form a stable derivative. chrom-china.com This reaction can be performed instantaneously without the need for heating or catalysts. chrom-china.com Another common derivatizing agent is ortho-phthalaldehyde (OPA), which reacts with hydrazine to form a product that can be extracted and analyzed by GC. nih.gov

The coupling of GC with a Mass Spectrometer (GC-MS) provides unequivocal identification and highly sensitive quantification. cdc.govnih.gov MS detection offers high selectivity, which is particularly useful when analyzing complex matrices. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by reducing chemical background, allowing for very low detection limits. chrom-china.com A GC-MS/MS method using acetone as the derivatizing agent for analyzing hydrazine in prednisolone (B192156) achieved a limit of detection of 0.03 mg/kg and a limit of quantification of 0.10 mg/kg. chrom-china.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that is effective for the analysis of small, charged, or polar molecules like hydrazine and its derivatives. chemicke-listy.cz CE separates ions based on their electrophoretic mobility in an electric field.

A simple method using capillary zone electrophoresis (CZE) with a borate (B1201080) buffer (pH 7.18) has been shown to successfully resolve mixtures of hydrazine, methylhydrazine, and dimethylhydrazines. chemicke-listy.czchemicke-listy.cz Detection is often achieved using amperometric detectors, which are highly sensitive to electroactive species. nih.gov Nonaqueous CE with amperometric detection has demonstrated even lower detection limits, reaching as low as 1 ng/mL for some hydrazine derivatives. nih.gov The performance of the separation is highly dependent on the composition of the running buffer and the injection medium. nih.gov Another approach involves using a palladium-modified microdisk array electrode, which exhibits high catalytic ability for hydrazines and allows for their simultaneous detection. nih.gov

Development of Trace Analysis Methods

The detection of this compound at trace levels is critical, particularly in matrices where its presence is restricted to low parts-per-million (ppm) or even parts-per-billion (ppb) concentrations. researchgate.net The inherent properties of hydrazine—such as its high polarity, low molecular weight, and lack of a strong chromophore—present significant analytical challenges, necessitating the development of specialized and highly sensitive methods. sielc.com

Low-Level Determination in Complex Matrices (e.g., Pharmaceutical Drug Substances, Water)

The quantification of residual this compound in active pharmaceutical ingredients (APIs) and water systems is a key focus of analytical research due to regulatory limits on genotoxic impurities. sielc.comresearchgate.net Various analytical techniques have been established to achieve the required low detection limits in these complex sample types.

Spectrophotometric methods offer a simple and cost-effective approach. One such method involves a reaction with p-Dimethylaminobenzaldehyde, which develops a yellow color that is proportional to the hydrazine concentration. scholarsresearchlibrary.com This technique has been validated for determining hydrazine in drug substances like Sitagliptin phosphate (B84403), achieving a limit of detection (LOD) of 0.2 µg/g and a limit of quantification (LOQ) of 0.6 µg/g. scholarsresearchlibrary.com

Chromatographic methods, particularly when coupled with mass spectrometry (MS), provide high sensitivity and selectivity. A gas chromatography-mass spectrometry (GC-MS) method has been developed for determining hydrazine in drinking and surface water after derivatization. researchgate.net This approach has demonstrated exceptional sensitivity with an LOD of 0.002 µg/L and an LOQ of 0.007 µg/L. researchgate.net For pharmaceutical substances, headspace GC-MS analysis of a derivative has achieved an LOQ as low as 0.1 ppm. researchgate.net

Electrochemical methods also provide excellent sensitivity. An electrochemiluminescence (ECL) technique based on a Ru(bpy)₃²⁺ system has been used for the determination of this compound in tap water. nih.govomicsonline.org This method offers a wide linear range and a detection limit as low as 1.0 × 10⁻⁹ mol/L. nih.govomicsonline.org

The following table summarizes the performance of various analytical methods for the low-level determination of this compound.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UV-Visible SpectrophotometryPharmaceutical Drug Substance0.2 µg/g0.6 µg/g scholarsresearchlibrary.com
GC-MSDrinking / Surface Water0.002 µg/L0.007 µg/L researchgate.net
Headspace GC-MSPharmaceutical Drug Substance---0.1 ppm researchgate.net
Electrochemiluminescence (ECL)Tap Water1.0 x 10⁻⁹ mol/L--- nih.govomicsonline.org
HPLC (Derivatization)Pharmaceutical Drug Substance0.65 ng/mL2.17 ng/mL google.com

Derivatization Strategies for Enhanced Detection Sensitivity

Pre-column or pre-analysis derivatization is a common and often necessary strategy to overcome the analytical difficulties associated with this compound. researchgate.net This process involves reacting hydrazine with a specific reagent to form a new, more easily detectable compound (a derivative). The ideal derivative is stable and possesses properties suitable for the chosen analytical technique, such as having a strong chromophore for UV-Vis detection, fluorescence for spectrofluorimetry, or appropriate volatility and mass for GC-MS analysis. researchgate.netnih.gov

A variety of derivatization reagents are employed:

Aldehydes and Ketones: These are widely used to react with hydrazine to form stable hydrazones. Acetone is a simple and effective reagent that serves as both a solvent and a derivatizing agent, reacting with hydrazine to form acetone azine, which is suitable for GC analysis. sielc.com Benzaldehyde is another common reagent used to form benzalazine (B126859) for GC-based determination in pharmaceutical raw materials and formulations. nih.gov

Ortho-phthalaldehyde (OPA): This reagent reacts with hydrazine to form a derivative that can be extracted and measured by GC-MS, providing a highly sensitive method for water sample analysis. researchgate.net

2,4-Dinitrophenylhydrazine (DNPH): While itself a hydrazine compound, it is a classic derivatizing agent for aldehydes and ketones. Conversely, other reagents from this class are used to derivatize hydrazine itself for analysis. researchgate.net

Naphthalene-2,3-dialdehyde: This reagent is used for derivatization prior to analysis by ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS), enabling sensitive determination in water. researchgate.net

The selection of a derivatization strategy depends on the sample matrix, the required sensitivity, and the available analytical instrumentation. researchgate.net

The table below outlines common derivatization strategies for this compound analysis.

Derivatizing ReagentResulting DerivativeAnalytical TechniqueReference
AcetoneAcetone azineGas Chromatography (GC) sielc.com
BenzaldehydeBenzalazineGas-Liquid Chromatography (GLC) nih.gov
Ortho-phthalaldehyde (OPA)PhthalazineGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
p-DimethylaminobenzaldehydeAldazine (Yellow Chromophore)UV-Visible Spectrophotometry scholarsresearchlibrary.com
Naphthalene-2,3-dialdehydeNaphthotriazineUHPLC-MS/MS researchgate.net

On-going Research in Analytical Method Improvement

Current research aims to develop faster, more sensitive, and more portable methods for this compound detection, moving towards miniaturized systems and automated, real-time monitoring.

Miniaturized Sensors and Microsensor Technologies

The development of miniaturized sensors offers the potential for rapid, on-site, and low-cost detection of this compound. semanticscholar.org Much of this research is focused on electrochemical and optical sensors.

Electrochemical sensors are a major area of development. These devices typically use a modified electrode that catalyzes the oxidation of hydrazine, generating a measurable electrical signal (e.g., current) that is proportional to its concentration. nih.gov

Composite Material Sensors: One sensor developed uses a composite of electrochemically reduced graphene oxide (ErGO) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) on a glassy carbon electrode. This sensor demonstrated a wide linear range (0.2–100 μM) and a very low detection limit of 0.01 μM. nih.gov

Metal Complex-Based Sensors: Another approach utilizes a novel mercapto-terminated trinuclear Nickel(II) complex immobilized on a gold electrode. This sensor showed high sensitivity with a detection limit of approximately 0.07 μM and good performance in real water samples. rsc.orgresearchgate.net

Polymer Film Sensors: A sensor based on a peroxidized polyimidazole film on a glassy carbon electrode has been shown to have high sensitivity and a rapid response time of less than two seconds. google.com

Fluorescent sensors represent another promising technology. These sensors utilize a material that exhibits a change in its fluorescence properties upon exposure to hydrazine. An imidazole-based fluorescent probe has been designed that can detect hydrazine in solution, as a gel, and in a thin-film state. rsc.org This film-based sensor is particularly significant for detecting hydrazine vapor leaks, with a reported sensitivity of 0.08 ppb. rsc.org

The following table presents findings from recent research on miniaturized this compound sensors.

Sensor TypeSensor MaterialDetection LimitLinear RangeReference
ElectrochemicalErGO / PEDOT:PSS Composite0.01 µM0.2 - 100 µM nih.gov
ElectrochemicalTrinuclear Ni(II) Complex on Au Electrode~0.07 µM0.2 - 50 µM rsc.orgresearchgate.net
ElectrochemicalPeroxidized Polyimidazole Film3 x 10⁻⁸ mol/L6 x 10⁻⁸ - 5.52 x 10⁻⁴ mol/L google.com
Fluorescent FilmImidazole-based Probe0.08 ppb (0.0025 µM)--- rsc.org

Automation and On-line Monitoring Systems

Automating the analysis of this compound is crucial for industrial applications, such as monitoring boiler feed water in power plants or ensuring quality control in chemical manufacturing. ysi.com Automated systems improve efficiency, reduce manual error, and allow for continuous, real-time process control.

Continuous Flow Analyzers (CFA) and Flow Injection Analysis (FIA) are established technologies that can be adapted for on-line hydrazine monitoring. google.comysi.com These systems automate the handling of samples and reagents in a continuously flowing stream. A sample is injected into the stream, where it mixes with a derivatizing reagent (like p-Dimethylaminobenzaldehyde). The mixture then flows through a detector (e.g., a spectrophotometer) that continuously measures the product of the reaction.

Modern laboratory instruments, such as the Flow Solution 3700 Automated Chemistry Analyzer, are designed to automate wet chemistry analyses for various applications, including water quality monitoring in industrial settings. ysi.com These systems can be configured with specific modules to handle the colorimetric reactions required for hydrazine determination, providing a high throughput of samples with minimal operator intervention. The integration of such automated analyzers into industrial process lines represents a key step towards real-time monitoring and control of this compound levels.

Emerging Research Frontiers and Future Directions for Hydrazine Hydrate

Development of More Sustainable and Environmentally Benign Alternatives

The hazardous nature of hydrazine (B178648) has prompted a global search for safer, more environmentally friendly alternatives, particularly in high-stakes applications like aerospace propulsion. wikipedia.orgdlr.de The European Commission, for instance, has classified hydrazine as a substance of very high concern and is considering a ban, which could significantly impact the European space industry. dawnaerospace.com This regulatory pressure has accelerated research into "green" propellants. dawnaerospace.comresearchgate.net

Promising alternatives include nitrous oxide-based fuel blends (NOFB). dlr.deresearchgate.net Researchers at the German Aerospace Center (DLR), as part of a European Space Agency (ESA) project, have investigated a combination of nitrous oxide and ethane, which shows potential for high performance and cost savings. dlr.de Another alternative being developed is a premixed monopropellant consisting of nitrous oxide and ethylene (B1197577). researchgate.net Companies like Dawn Aerospace are gaining commercial traction by developing green bi-propellant technologies that offer similar performance to hydrazine systems without the associated toxicity and regulatory risks. dawnaerospace.com

Beyond aerospace, efforts are underway to find safer neutralizing agents for hydrazine spills. Alpha-ketoglutaric acid (AKGA) has been identified as an effective agent that converts hydrazine into relatively harmless and stable pyridazinecarboxylic acids. nasa.gov This method is considered much safer than traditional neutralization with bleach, which produces a hazardous reaction. nasa.gov

AlternativeKey ComponentsPrimary AdvantageDevelopment StatusReference
Nitrous Oxide Fuel Blends (NOFB)Nitrous Oxide (N₂O), Ethane (C₂H₆) or Ethanol (B145695)Environmentally friendly, high performance, cost-saving potential. dlr.deUnder investigation; positive test results in research settings. dlr.de dlr.de
Green Bi-propellant TechnologyNitrous Oxide and other propellantsAvoids toxicity, supply chain, and regulatory risks of hydrazine. dawnaerospace.comCommercially produced for various spacecraft. dawnaerospace.com dawnaerospace.com
Alpha-ketoglutaric acid (AKGA)AKGANeutralizes hydrazine into harmless, stable byproducts. nasa.govCommercially available as "ZeenKleen" for spill cleanup. nasa.gov nasa.gov

Exploration of Novel Catalytic Applications and Reaction Architectures

Hydrazine hydrate (B1144303) is a powerful reducing agent, and its catalytic applications are a major focus of current research, especially for hydrogen production and selective chemical syntheses. researchgate.netresearchgate.net The catalytic decomposition of hydrazine hydrate to produce hydrogen (H₂) and nitrogen (N₂), a green process, is considered a promising method for hydrogen storage. researchgate.netmdpi.com

Research into catalysts for this decomposition is extensive. researchgate.netresearchgate.net Noble metals like iridium (Ir), platinum (Pt), and palladium (Pd) show high catalytic activity, but often with lower selectivity towards complete decomposition to hydrogen. mdpi.comresearchgate.net Non-noble metals such as nickel (Ni), cobalt (Co), and iron (Fe) tend to have good hydrogen selectivity but lower activity. mdpi.com To overcome these limitations, recent studies have focused on:

Bimetallic Catalysts: Systems like Ni-Pt and Ir-Ni have been shown to enhance both activity and selectivity. researchgate.netacs.org The synergistic effect between the metals can alter the reaction pathway, favoring N-H bond cleavage over the N-N bond scission that leads to ammonia (B1221849) (NH₃) formation. acs.org

Catalyst Supports: The choice of support material, such as ceria (CeO₂), titania (TiO₂), or nickel oxide (NiO), significantly influences the catalyst's performance by affecting particle dispersion and creating strong metal-support interactions. mdpi.comresearchgate.net For example, an Ir/NiO catalyst demonstrated a high hydrogen yield of 83.9%. mdpi.comacs.org

Photocatalysis: Semiconductor-based photocatalysts, such as silver-modified titania (Ag-modified TiO₂), are being explored for the decomposition of hydrazine under visible light, offering a potentially energy-efficient route to hydrogen production. mdpi.com

This compound is also a key hydrogen donor in catalytic transfer hydrogenation reactions, a sustainable method for reducing various organic functional groups. researchgate.netresearchgate.net This process is used for the selective reduction of nitro compounds to amines, the hydrogenation of alkenes, and the conversion of carbonyl compounds to their corresponding methylene (B1212753) groups (Wolff-Kishner reduction). researchgate.netorganic-chemistry.orglibretexts.org

Catalyst SystemApplicationKey FindingReference
Ir/NiOHydrazine DecompositionAchieved a high hydrogen yield of 83.9%. mdpi.comacs.org mdpi.comacs.org
Ni supported on anatase TiO₂Hydrazine DecompositionComplete decomposition at 343 K with 100% hydrogen selectivity. researchgate.net researchgate.net
Ag-modified TiO₂Photocatalytic DecompositionPlasmonic nanoparticles enhanced photocatalytic activity for H₂ generation. mdpi.com mdpi.com
Pd/CTransfer HydrogenationSelectively reduces halogenated nitroarenes to halogenated anilines. organic-chemistry.org organic-chemistry.org

Integration of this compound in Advanced Material Fabrication for Specific Functions

The strong reducing power of this compound is being harnessed in the fabrication of a variety of advanced materials. jnforeverchem.comnih.gov Its ability to reduce metal salts to metal nanoparticles in situ is a key feature in these processes.

One innovative application is the one-step synthesis of metal nanoparticle-functionalized gradient porous polyelectrolyte membranes. nih.gov In this method, a polymer blend film containing a metal salt is soaked in an aqueous hydrazine solution. nih.gov Simultaneously, a porous membrane is formed via phase separation and crosslinking, while the hydrazine reduces the metal salt into nanoparticles that become anchored onto the membrane. nih.gov These hybrid membranes have demonstrated functionality in catalytic applications, such as the reduction of p-nitrophenol. nih.gov

Other areas of material synthesis utilizing this compound include:

Lead Sulfide (B99878) (PbS) Thin Films: The addition of this compound to the chemical deposition bath for PbS thin films has been shown to influence the deposition rate and the microstructure of the resulting film, promoting a specific crystal orientation. researchgate.net

High-Entropy Alloys (HEAs): In the synthesis of HEAs, which are being investigated for microwave absorption applications, this compound acts as a strong reducing agent to achieve the co-reduction of multiple metal ions. mdpi.com

Nanosized Nickel Powder: Nanosized nickel colloids can be synthesized using hydrazine as the reducing agent and palladium as a nucleation agent. researchgate.net

Zinc Oxide (ZnO) Nanorods: ZnO nanorods have been successfully created using a microwave-assisted method where this compound serves as a mineralizer. researchgate.net

Interdisciplinary Research on this compound in Health and Environmental Risk Assessment

Given its toxicity, interdisciplinary research is crucial for a comprehensive understanding of the health and environmental risks posed by this compound. wikipedia.orgepa.gov Exposure can occur through inhalation, skin contact, or ingestion, leading to a range of adverse effects. wikipedia.orgnih.gov

Acute exposure can cause severe irritation to the eyes, nose, and throat, as well as dizziness, nausea, pulmonary edema, seizures, and damage to the liver, kidneys, and central nervous system. epa.govoup.com The liquid is corrosive and can cause chemical burns and dermatitis upon skin contact. epa.govoup.com

Long-term risks are also a significant concern, particularly its carcinogenicity. epa.govnih.gov Various international agencies have classified hydrazine based on cancer risk:

The International Agency for Research on Cancer (IARC) rates it as "2A—probably carcinogenic to humans," noting a positive association between exposure and lung cancer. wikipedia.org

The U.S. Environmental Protection Agency (EPA) classifies it as "Group B2—a probable human carcinogen based on animal study evidence." epa.gov

The National Toxicology Program (NTP) finds it is "reasonably anticipated to be a human carcinogen." wikipedia.org

Animal studies have been instrumental in understanding hydrazine's pathophysiology, showing effects such as pulmonary edema from inhalation and degenerative effects on the adrenal glands from oral exposure. nih.govindustrialchemicals.gov.au Research continues to investigate the mechanisms of its toxicity, including how it is metabolized and excreted, to better inform risk assessments and develop safety protocols for its handling and use. nih.govnasa.gov

Organ SystemReported Health Effects of Hydrazine ExposureReference
NeurologicalDizziness, headache, seizures, coma, central nervous system depression. epa.gov epa.gov
PulmonaryIrritation of nose and throat, shortness of breath, pulmonary edema. wikipedia.orgnih.gov wikipedia.orgnih.gov
Hepatic (Liver)Organ damage, hepatotoxicity, liver tumors (in animal studies). wikipedia.orgnih.gov wikipedia.orgnih.gov
Renal (Kidney)Organ damage. wikipedia.org wikipedia.org
DermatologicalSkin irritation, contact dermatitis, corrosive burns. wikipedia.orgepa.gov wikipedia.orgepa.gov
CarcinogenicityProbable human carcinogen, associated with lung cancer. wikipedia.orgepa.gov wikipedia.orgepa.gov

Computational Chemistry and Modeling of this compound Reactivity and Interactions

Computational chemistry and theoretical modeling are indispensable tools for advancing our understanding of this compound's fundamental properties. nasa.govresearchgate.net These methods allow researchers to investigate reaction mechanisms, kinetics, and molecular interactions at a level of detail that is often difficult to achieve through experiments alone. mdpi.comnih.gov

A significant area of focus is the modeling of hydrazine's decomposition, which is critical for its use as a monopropellant and in hydrogen generation. nasa.govresearchgate.net Detailed chemical kinetic mechanisms are being developed and refined to simulate the complex series of elementary reactions that occur during gas-phase decomposition. nasa.govmdpi.com These models help predict outcomes under various conditions and are crucial for assessing operational hazards in fuel systems. nasa.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to:

Elucidate Reaction Pathways: DFT studies have investigated the decomposition of hydrazine on catalyst surfaces, such as iridium (Ir), revealing how the catalyst influences whether N-N or N-H bond cleavage occurs first, which in turn determines the product selectivity (H₂ vs. NH₃). acs.org

Study Adsorption Mechanisms: Theoretical studies have modeled the adsorption of hydrazine on catalyst surfaces, showing how the molecule interacts with the metal and how this interaction affects its reactivity. researchgate.net

Investigate Hypergolic Ignition: Quantum calculations have been used to determine the energy barriers for reactions between hydrazine and oxidizers like nitrogen tetroxide, providing insight into the rapid ignition of these propellants. mdpi.com

Develop Synthesis Routes: DFT calculations have been applied to explore new heterogeneous catalysis routes for hydrazine synthesis itself, identifying potential low-energy pathways. nih.gov

By combining computational fluid dynamics (CFD) with experimental data, researchers can also optimize reactor design and operating conditions for processes like catalytic hydrazine decomposition, validating experimental results and providing deeper insights into mixing and flow phenomena. acs.org This synergy between theoretical modeling and experimental work is essential for developing safer and more efficient applications for this compound. researchgate.net

Q & A

Basic Research Questions

Q. What characterization techniques are critical for evaluating the reduction efficiency of hydrazine hydrate in graphene oxide (GO) synthesis?

  • Answer: Key techniques include X-ray photoelectron spectroscopy (XPS) to quantify C/O atomic ratios and track sp² restoration, Fourier-transform infrared spectroscopy (FTIR) to identify functional group removal (e.g., epoxide, carbonyl), Raman spectroscopy to assess defect density, and thermogravimetric analysis (TGA) to study thermal stability post-reduction. For example, XPS revealed a C/O ratio increase from 3.1 to 15.1 after reduction at 95°C for 3 hours .

Q. How does this compound function as a reducing agent in organic synthesis, particularly for heterocyclic compounds?

  • Answer: this compound facilitates cyclization and condensation reactions. For instance, it enables the synthesis of pyrazolo[3,4-c]pyrazoles via multi-component reactions with aryl aldehydes and pyrazol-3-ones under reflux conditions. Its nucleophilic properties aid in forming hydrazone intermediates, which cyclize to yield heterocyclic frameworks .

Q. What analytical methods ensure accurate quantification of this compound purity in industrial samples?

  • Answer: Infrared spectroscopy (IR) identifies characteristic N-H and O-H vibrations (1550–1650 cm⁻¹ and 3100–3600 cm⁻¹), while gas chromatography-mass spectrometry (GC-MS) detects hydrazide derivatives. External standard calibration using IR absorbance at N-H deformation peaks provides reliable quantification .

Advanced Research Questions

Q. How does temperature influence the structural restoration of graphene oxide during this compound reduction?

  • Answer: Reduction efficacy is temperature-dependent. At >60°C, this compound removes epoxide groups and restores sp² carbon networks, achieving conductivity up to 5 S cm⁻¹. Lower temperatures (e.g., 15–80°C) fail to eliminate hydroxyl groups or restore conductivity, even with extended reaction times. This underscores the necessity of thermal activation for defect repair .

Q. What methodologies optimize urea-spiked this compound solutions for selective non-catalytic reduction (SNCR) of NOx at moderate temperatures (550–650°C)?

  • Answer: Blending urea (16.7–25% of total N content) with this compound enhances radical H formation via decomposition pathways (e.g., N₂H₄ → N₂H₃ + H), which reduces NOx efficiently. This hybrid reductant outperforms pure NH₃ in lower-temperature regimes .

Q. How can discrepancies in elemental profiling of high-purity this compound be resolved across laboratories?

  • Answer: Standardizing protocols for sample handling (e.g., inert atmosphere storage), analytical methods (e.g., ICP-MS for trace metals), and cross-lab calibration minimizes variability. NASA studies highlight refined instrumental settings and contamination controls as critical for reproducibility .

Q. What strategies improve hydrogen release efficiency from this compound in protonic ceramic fuel cells (PCFCs)?

  • Answer: Optimizing operating parameters (e.g., 80–120°C, controlled pressure) and catalytic interfaces enhances H₂ release kinetics. Coupling hydrazine’s high energy density with PCFC electrolytes improves system stability and energy conversion rates .

Q. Why do certain metal nitrate hydrazine complexes (e.g., Cu) exhibit explosive reactivity during synthesis with this compound?

  • Answer: Exothermic reactions between Cu metal powder and ammonium nitrate in this compound generate rapid H₂ evolution and localized overheating. Mitigation involves stepwise reagent addition, cooling, and substituting Cu with less reactive metals (e.g., Ni, Co) .

Methodological Considerations

  • Contradiction Analysis: When reconciling data on this compound’s reducing power (e.g., partial graphite restoration in GO vs. complete reduction claims), prioritize multi-technique validation (XPS, FTIR, Raman) to resolve ambiguities .
  • Safety Protocols: Use non-sparking tools, PPE, and controlled reagent addition to manage exothermic reactions during metal complex synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.